Product packaging for Azido-PEG10-Boc(Cat. No.:)

Azido-PEG10-Boc

Cat. No.: B1192231
M. Wt: 611.7 g/mol
InChI Key: ODWTTYRUCVQORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG10-t-butyl ester is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H53N3O12 B1192231 Azido-PEG10-Boc

Properties

Molecular Formula

C27H53N3O12

Molecular Weight

611.7 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C27H53N3O12/c1-27(2,3)42-26(31)4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-29-30-28/h4-25H2,1-3H3

InChI Key

ODWTTYRUCVQORR-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azido-PEG10-t-butyl ester

Origin of Product

United States

Foundational & Exploratory

Azido-PEG10-Boc physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the physical and chemical properties of Azido-PEG10-Boc, a versatile heterobifunctional linker. It includes detailed experimental protocols for its use in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal azide group and a Boc-protected amine. The ten-unit PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules. The azide group allows for covalent modification via "click chemistry," while the Boc-protected amine provides a stable, yet readily cleavable, site for subsequent conjugation.

Quantitative Data Summary
PropertyValueSource(s)
Chemical Formula C₂₇H₅₃N₃O₁₂[1]
Molecular Weight 611.73 g/mol [1]
CAS Number 2490419-48-0[1]
Appearance To be determined; likely a viscous oil or solid[1]
Purity >98%[2]
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Short-term (days to weeks): 0 - 4 °C, dry and dark. Long-term (months to years): -20 °C
Shipping Conditions Ambient temperature

Chemical Reactivity and Applications

This compound is a valuable tool in chemical biology and drug discovery, primarily utilized as a linker in the construction of complex biomolecules and targeted therapeutics like PROTACs. Its utility stems from the orthogonal reactivity of its two terminal functional groups.

The azide group is highly reactive towards alkynes in the presence of a copper(I) catalyst, a reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a cornerstone of "click chemistry". This reaction forms a stable triazole linkage. The azide group can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, obviating the need for a cytotoxic copper catalyst in biological systems.

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines. It is stable under a variety of conditions but can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine. This primary amine can then be conjugated to other molecules, for instance, through amide bond formation with carboxylic acids.

The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates, which is often a desirable property for biological applications.

Experimental Protocols

The following protocols provide detailed methodologies for the two key reactions involving this compound: Boc deprotection and copper-catalyzed azide-alkyne cycloaddition (CuAAC). These protocols are based on established procedures for similar compounds and can be adapted for specific applications.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, Azido-PEG10-amine, as its TFA salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (creating a 50% TFA/DCM solution).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).

  • The resulting Azido-PEG10-amine TFA salt can often be used in the next step without further purification.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between the azide group of this compound and an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (or other suitable Cu(I)-stabilizing ligand)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMSO)

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Prepare a premixed solution of CuSO₄ and THPTA in water.

  • To the solution of the azide and alkyne, add the CuSO₄/THPTA premix.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS until completion. Reaction times can vary from 30 minutes to several hours.

  • Upon completion, the reaction mixture can be purified by an appropriate method, such as flash column chromatography on silica gel or preparative HPLC.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: CuAAC 'Click' Reaction start This compound reagents1 TFA, DCM start->reagents1 product1 Azido-PEG10-Amine (TFA Salt) reagents1->product1 reagents2 Alkyne-Molecule, CuSO4, NaAsc product1->reagents2 product2 Final Conjugate reagents2->product2

Caption: A typical two-step synthetic workflow using this compound.

experimental_workflow dissolve Dissolve this compound in anhydrous DCM cool Cool to 0 °C dissolve->cool add_tfa Slowly add TFA cool->add_tfa warm_rt Warm to Room Temperature (1-4 hours) add_tfa->warm_rt monitor1 Monitor by TLC/LC-MS warm_rt->monitor1 concentrate Concentrate under reduced pressure monitor1->concentrate Reaction Complete deprotected_product Azido-PEG10-Amine (TFA Salt) concentrate->deprotected_product

Caption: Experimental workflow for the Boc deprotection of this compound.

References

The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis and drug development. Its widespread adoption is attributable to the simplicity of its introduction, its stability across a broad spectrum of reaction conditions, and the mild acidic conditions required for its removal. This technical guide provides an in-depth overview of the Boc group's function, mechanism of action, detailed experimental protocols, and its strategic application in complex molecular synthesis.

Core Function and Principles

The primary role of the Boc group is to reversibly mask the nucleophilic and basic nature of primary and secondary amines by converting them into carbamates.[1][2][3] This protection prevents the amine from engaging in undesirable side reactions during subsequent synthetic steps.[4] The Boc group is renowned for its stability under basic conditions, toward many nucleophiles, and during catalytic hydrogenation, which are conditions often used to cleave other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (benzyloxycarbonyl), respectively.[1] This chemical resilience makes the Boc group an excellent component of an orthogonal protection strategy, which is crucial for the multi-step synthesis of complex molecules like peptides and natural products.

Mechanism of Action: Protection and Deprotection

Boc Protection

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into the neutral byproducts tert-butanol and carbon dioxide gas, which drives the reaction to completion. The reaction can be performed with or without a base; however, the use of a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction by deprotonating the protonated amine intermediate.

Mechanism of Boc protection of an amine using Boc anhydride.
Boc Deprotection

The removal of the Boc group is characteristically achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in methanol or ethyl acetate are typically employed. The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This enhances the leaving group ability of the tert-butoxy group, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine (as its ammonium salt) and carbon dioxide. The reactive tert-butyl cation can potentially alkylate nucleophilic residues, so scavengers like anisole, thioanisole, or triethylsilane are often added to the deprotection solution to trap it.

Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc Protonated Protonated Carbamate ProtectedAmine->Protonated H_plus H⁺ (Acid, e.g., TFA) H_plus->Protonated Protonation CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cleavage tButylCation t-Butyl Cation Protonated->tButylCation FreeAmine R-NH₃⁺ (Free Amine Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene tButylCation->Isobutene Deprotonation Scavenger Scavenger (e.g., Anisole) tButylCation->Scavenger Trapped

Acid-catalyzed deprotection of a Boc-protected amine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc_SPPS_Workflow Start Start: Resin with C-terminal Amino Acid Deprotection 1. Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Washing1 2. Washing Deprotection->Washing1 Neutralization 3. Neutralization (e.g., DIEA in DCM) Washing1->Neutralization Washing2 4. Washing Neutralization->Washing2 Coupling 5. Coupling (Next Boc-AA, Activator) Washing2->Coupling Washing3 6. Washing Coupling->Washing3 Repeat Repeat Cycle for Each Amino Acid Washing3->Repeat Repeat->Deprotection Next cycle FinalCleavage Final Cleavage (e.g., HF) Repeat->FinalCleavage Final peptide

General workflow for one cycle of Boc-based solid-phase peptide synthesis.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is generally high, though it can be substrate-dependent. The following tables summarize representative reaction conditions and outcomes.

Table 1: Boc Protection of Various Amines

Substrate TypeReagents & ConditionsTypical YieldReference
Aliphatic Amine(Boc)₂O (1.1 eq), TEA (1.2 eq), DCM, rt, 2-4 h>95%
Aromatic Amine(Boc)₂O (1.1 eq), DMAP (cat.), MeCN, rt, 12 h90-98%
Amino Acid(Boc)₂O (1.1 eq), NaOH (1.1 eq), Dioxane/H₂O, rt, 4-8 h90-99%
Water-mediated(Boc)₂O (1.0 eq), H₂O/Acetone, rt, 10-15 min92-98%
Catalyst-free(Boc)₂O (1.1 eq), Ethanol, rt, 1-2 h>90%

Table 2: Boc Deprotection Conditions

Reagents & ConditionsSubstrate CompatibilityCommentsReference
25-50% TFA in DCM, rt, 30-120 minStandard method for most substratesVolatile acid, easily removed in vacuo. Scavengers recommended.
3-4 M HCl in Ethyl Acetate/Methanol, rt, 30-120 minGood for substrates sensitive to TFAProduct is isolated as the HCl salt.
Trimethylsilyl iodide (TMSI), MeCN, then MeOHMild conditions for sensitive substratesAvoids strong protic acids.
Oxalyl chloride (3 eq), Methanol, rt, 1-4 hMild alternative for diverse substratesEffective for aliphatic, aromatic, and heterocyclic amines.
p-Toluenesulfonic acid (TsOH), DME, 40°C, 2 hAvoids volatile/corrosive acids like TFA/HClAutomated synthesis application.

Experimental Protocols

Detailed methodologies for key Boc protection and deprotection reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
  • Dissolution : Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.

  • Addition of Base (Optional but Recommended) : Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution. Effervescence (CO₂ evolution) may be observed.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Work-up : Dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine, which can be purified by column chromatography or recrystallization if necessary.

Protocol 2: General Procedure for N-Boc Deprotection using TFA
  • Dissolution : Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Addition of Scavenger (Optional) : If the substrate contains sensitive functionalities (e.g., Trp, Met, Cys), add a scavenger such as anisole or triethylsilane (5-10% v/v).

  • Acid Treatment : Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 25-50% (v/v).

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 30-120 minutes. Monitor the deprotection by TLC or LC-MS.

  • Isolation : Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA). The resulting product is the TFA salt of the amine, which can be used directly in the next step (e.g., neutralization in SPPS) or after purification.

Conclusion

The Boc protecting group is a versatile and indispensable tool in modern organic synthesis. Its predictable reactivity, stability under a wide range of non-acidic conditions, and selective removal under mild acidic protocols have cemented its importance in the synthesis of a vast array of complex organic molecules. From academic research to the industrial production of pharmaceuticals, the strategic application of the Boc group continues to enable the synthesis of sophisticated molecular targets with high precision and efficiency, underscoring its enduring significance in the field.

References

The Pivotal Role of the PEG10 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs), the linker technology connecting the biological moiety to a payload is of paramount importance. Polyethylene glycol (PEG) spacers have emerged as a cornerstone in linker design, offering a multitude of advantages that enhance the overall performance of bioconjugates. This technical guide provides a comprehensive examination of the role of the PEG10 spacer in bioconjugation. For the purpose of this guide, "PEG10" will primarily refer to a discrete spacer composed of 10 ethylene glycol units, a common choice for optimizing the therapeutic index of complex biologics. This document will delve into the physicochemical properties, applications, and quantitative impact of the PEG10 spacer, supplemented with detailed experimental protocols and visual workflows to provide a practical resource for researchers in the field.

Introduction to PEG Spacers in Bioconjugation

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that has been extensively utilized in drug delivery and bioconjugation.[1][2] The incorporation of PEG spacers into bioconjugates, a process often referred to as "PEGylation," can significantly improve the pharmacokinetic and pharmacodynamic properties of the molecule.[3][4]

Core Advantages of PEG Spacer Integration:

  • Enhanced Solubility and Stability: PEG spacers can mitigate the hydrophobicity of many cytotoxic payloads used in ADCs, reducing the propensity for aggregation and improving the overall solubility and stability of the conjugate.[3]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the bioconjugate, increasing its hydrodynamic radius. This leads to reduced renal clearance, a longer circulation half-life, and increased overall drug exposure (Area Under the Curve - AUC).

  • Reduced Immunogenicity: The "shielding" effect of the PEG chain can mask potentially immunogenic epitopes on the payload or the biomolecule itself, thereby reducing the risk of an immune response.

  • Steric Hindrance Optimization: The defined length of a discrete PEG spacer provides optimal spatial separation between the biomolecule and the payload. This can prevent the payload from interfering with the binding of the antibody to its target and can also influence the payload's interaction with its cellular target upon release.

The PEG10 Spacer: A Focused Perspective

A PEG spacer with 10 ethylene glycol units (PEG10) represents a "mid-length" spacer that offers a balance of the beneficial properties of PEGylation without the potential drawbacks of very long PEG chains, such as reduced biological activity due to excessive steric hindrance. While the term PEG10 can also refer to a 10 kDa PEG polymer, in the context of a linker or spacer, it most commonly denotes 10 ethylene glycol repeats.

Physicochemical Properties of the PEG10 Spacer

A discrete PEG10 spacer has a molecular weight of approximately 440 Da. Its key properties include:

  • Hydrophilicity: The repeating ether linkages in the PEG backbone impart significant water solubility.

  • Flexibility: The PEG chain is highly flexible, allowing for conformational freedom of the attached molecules.

  • Biocompatibility: PEG is well-tolerated in vivo and has low toxicity.

  • Defined Length: As a discrete entity, a PEG10 spacer provides a precise and uniform distance between the conjugated molecules, leading to more homogeneous bioconjugates.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies that illustrate the impact of PEG spacer length on key bioconjugate properties. While not all studies specifically use a PEG10 spacer, the data provides a clear trend that allows for informed decisions in linker design.

Effect on Pharmacokinetics

Longer PEG chains generally lead to improved pharmacokinetic profiles, with an increase in half-life and overall exposure.

Conjugate/PayloadPEG Spacer Length (Number of EG units)In Vivo Half-Life (Fold Increase vs. Non-PEGylated)Reference
Affibody-MMAE4 kDa PEG2.5
Affibody-MMAE10 kDa PEG11.2
Glucuronide-MMAE ADC2-
Glucuronide-MMAE ADC4-
Glucuronide-MMAE ADC8Plateau in exposure (AUC) observed
Glucuronide-MMAE ADC12-

Table 1: Impact of PEG Spacer Length on the In Vivo Half-Life and Exposure of Bioconjugates.

Effect on Receptor Binding Affinity

The effect of PEG spacer length on binding affinity can be complex. While longer spacers can reduce steric hindrance and improve binding, they can also sometimes interfere with the interaction.

ConjugatePEG Spacer Length (Number of EG units)IC50 (nM)Reference
natGa-NOTA-PEGn-RM2623.1 ± 0.2
natGa-NOTA-PEGn-RM2633.9 ± 0.3
natGa-NOTA-PEGn-RM2645.4 ± 0.4
natGa-NOTA-PEGn-RM2665.8 ± 0.3

Table 2: Influence of Mini-PEG Spacer Length on the Receptor Binding Affinity (IC50) of a Bombesin Antagonist Analog.

Effect on In Vitro Cytotoxicity

PEGylation can sometimes lead to a slight decrease in immediate in vitro cytotoxicity, potentially due to steric hindrance affecting payload release or interaction. However, this is often compensated for by improved in vivo efficacy due to better pharmacokinetics.

ConjugatePEG Spacer SizeIn Vitro Cytotoxicity (Fold Decrease vs. Non-PEGylated)Reference
Affibody-MMAE4 kDa4.5
Affibody-MMAE10 kDa22

Table 3: Impact of PEGylation on the In Vitro Cytotoxicity of an Affibody-Drug Conjugate.

Experimental Protocols for PEG10 Bioconjugation

The following sections provide detailed methodologies for common bioconjugation reactions involving PEG10 spacers.

NHS-Ester-PEG10 Conjugation to Primary Amines

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized PEG10 linker to primary amines (e.g., lysine residues) on a protein or antibody.

Materials:

  • Protein/antibody to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • NHS-Ester-PEG10 reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the NHS-Ester-PEG10 reagent to room temperature before opening the vial to prevent moisture condensation.

    • Prepare a stock solution of the NHS-Ester-PEG10 in anhydrous DMSO or DMF (e.g., 10 mg/mL). This should be done immediately before use as the NHS ester is susceptible to hydrolysis.

  • Protein Preparation:

    • Dissolve the protein/antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris must be avoided.

  • Conjugation Reaction:

    • Calculate the required amount of NHS-Ester-PEG10. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.

    • Add the calculated volume of the NHS-Ester-PEG10 stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to ensure all unreacted NHS-Ester-PEG10 is deactivated.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), dialysis, or a desalting column.

Maleimide-PEG10 Conjugation to Thiols

This protocol outlines the conjugation of a maleimide-functionalized PEG10 linker to free sulfhydryl groups (thiols), typically from cysteine residues on a protein or antibody fragment.

Materials:

  • Thiol-containing protein/antibody (e.g., reduced antibody or Fab' fragment)

  • Maleimide-PEG10 reagent

  • Anhydrous DMSO or DMF

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5, degassed)

  • Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced

  • Quenching reagent (e.g., free cysteine or N-acetylcysteine)

  • Purification supplies (e.g., SEC column)

Procedure:

  • Protein Preparation (Reduction of Disulfides - if necessary):

    • Dissolve the antibody in the conjugation buffer.

    • Add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Reagent Preparation:

    • Prepare a stock solution of Maleimide-PEG10 in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the Maleimide-PEG10 stock solution to the reduced and purified protein solution. A 5- to 20-fold molar excess of the maleimide reagent is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent re-oxidation of thiols.

  • Quenching the Reaction:

    • Add a quenching reagent such as free cysteine to a final concentration of 1-2 mM to react with any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography to remove unreacted PEG linker, quenching reagent, and any aggregates.

Characterization of PEG10-Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the bioconjugate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the drug-to-antibody ratio (DAR).

  • Intact Mass Analysis: ESI-MS of the intact bioconjugate can be used to determine its molecular weight. The mass shift compared to the unconjugated biomolecule corresponds to the mass of the attached PEG10-payload. Deconvolution of the resulting mass spectrum can reveal the distribution of different drug-loaded species.

  • Peptide Mapping: For site-specific conjugation, the bioconjugate can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the identification of the specific amino acid residue(s) to which the PEG10-payload is attached.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius. It is a valuable technique for:

  • Determining Purity and Aggregate Content: SEC-HPLC can effectively separate the monomeric bioconjugate from high molecular weight aggregates and low molecular weight impurities.

  • Estimating DAR: While not as precise as MS, SEC-HPLC can provide an estimation of the average DAR, as the addition of each PEG10-payload unit increases the hydrodynamic size of the molecule.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows in PEG10 bioconjugation.

NHS_Ester_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reagent_Prep Prepare NHS-Ester-PEG10 in DMSO/DMF Conjugation Incubate Protein and NHS-Ester-PEG10 (1-2h RT or O/N 4°C) Reagent_Prep->Conjugation Protein_Prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Protein_Prep->Conjugation Quenching Add Quenching Buffer (e.g., Tris) Conjugation->Quenching Purification Purify by SEC or Dialysis Quenching->Purification Characterization Characterize by MS and SEC-HPLC Purification->Characterization

NHS-Ester-PEG10 Conjugation Workflow

Maleimide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Antibody_Reduction Reduce Antibody Disulfides with TCEP (if needed) Desalting Remove Excess TCEP (Desalting Column) Antibody_Reduction->Desalting Conjugation Incubate Reduced Antibody and Maleimide-PEG10 (1-2h RT or O/N 4°C) Desalting->Conjugation Reagent_Prep Prepare Maleimide-PEG10 in DMSO/DMF Reagent_Prep->Conjugation Quenching Add Quenching Reagent (e.g., Cysteine) Conjugation->Quenching Purification Purify by SEC Quenching->Purification Characterization Characterize by MS and SEC-HPLC Purification->Characterization

Maleimide-PEG10 Conjugation Workflow

ADC_Production_Flow mAb_Production Monoclonal Antibody (mAb) Production and Purification Conjugation_Reaction Bioconjugation Reaction (e.g., Lysine or Cysteine) mAb_Production->Conjugation_Reaction Linker_Payload_Synthesis Linker-Payload Synthesis (with PEG10 spacer) Linker_Payload_Synthesis->Conjugation_Reaction Purification Purification of ADC (e.g., Chromatography) Conjugation_Reaction->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization Formulation Formulation and Fill/Finish Characterization->Formulation

General ADC Production Workflow

The Human PEG10 Protein: A Distinct but Relevant Entity

It is crucial to distinguish the polyethylene glycol spacer from the human protein Paternally Expressed Gene 10 (PEG10). The human PEG10 protein is a retrotransposon-derived gene implicated in various cellular processes, including cell growth, differentiation, and apoptosis. Notably, it has been shown to be upregulated in several cancers and can counteract signaling pathways such as those of TGF-β and BMP. While a detailed discussion of the human PEG10 protein is beyond the scope of this guide on the PEG10 spacer, researchers should be aware of this nomenclature overlap to avoid confusion.

PEG10_Protein_Signaling TGF_beta TGF-β PEG10_Protein Human PEG10 Protein TGF_beta->PEG10_Protein suppresses expression Cell_Growth Cell Growth TGF_beta->Cell_Growth suppresses BMP BMP Motility_Invasion Cell Motility & Invasion BMP->Motility_Invasion promotes PEG10_Protein->TGF_beta interferes with signaling PEG10_Protein->BMP interferes with signaling PEG10_Protein->Cell_Growth promotes PEG10_Protein->Motility_Invasion inhibits

Simplified Signaling Interactions of Human PEG10 Protein

Conclusion

The PEG10 spacer offers a strategic advantage in the design of sophisticated bioconjugates by providing a balance of hydrophilicity, flexibility, and spatial separation. This in-depth technical guide has provided a comprehensive overview of its role, supported by quantitative data, detailed experimental protocols, and visual workflows. By carefully considering the impact of PEG spacer length and applying robust conjugation and characterization methodologies, researchers can harness the power of the PEG10 spacer to develop safer and more effective targeted therapies. The continued exploration and optimization of linker technologies, with a focus on well-defined components like the PEG10 spacer, will undoubtedly be a key driver of innovation in the field of bioconjugation and drug development.

References

An In-depth Technical Guide to Click Chemistry with Azide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of chemical reactions that are rapid, selective, high-yielding, and biocompatible.[1][2] These reactions are characterized by their modularity and the formation of stable products under mild, often aqueous, conditions.[1][3] Among the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions involve the formation of a stable triazole linkage from an azide and an alkyne, providing a powerful tool for bioconjugation, drug discovery, and materials science. Azide linkers, with their small size and bioorthogonal nature, are central to these transformations, enabling the precise and efficient modification of biomolecules without interfering with native biological processes.

Core Principles: The Chemistry of Azide Linkers

The versatility of azide linkers lies in their ability to participate in highly specific and efficient cycloaddition reactions. The two primary forms of azide-alkyne click chemistry, CuAAC and SPAAC, offer distinct advantages for different applications. The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency with biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction proceeds rapidly under mild conditions, including at room temperature and in aqueous solutions, to exclusively form the 1,4-disubstituted 1,2,3-triazole product. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. The resulting triazole ring is exceptionally stable and mimics the geometry of an amide bond, making it a valuable linkage in biological systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC is a catalyst-free click reaction. This reaction utilizes a strained cyclooctyne, which readily reacts with an azide to form a triazole ring. The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy. SPAAC is bioorthogonal, meaning it can proceed within living cells without interfering with native biochemical processes. This has made it an invaluable tool for in vivo imaging and labeling studies.

Quantitative Data Comparison: CuAAC vs. SPAAC

The selection of a click chemistry approach often depends on the specific experimental requirements, including reaction speed, biocompatibility, and the nature of the molecules to be conjugated. The following tables summarize key quantitative data for CuAAC and various SPAAC reagents to aid in this selection process.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (strain-promoted)
Reaction Rate Very fast (second-order rate constants typically 10 to 10⁴ M⁻¹s⁻¹)Fast (rate constants vary with cyclooctyne structure, ranging from ~10⁻³ to 1 M⁻¹s⁻¹)
Biocompatibility Limited in living systems due to copper cytotoxicityExcellent, widely used for in vivo applications
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Regioselectivity High (forms 1,4-disubstituted triazole)Mixture of regioisomers (less control)
Typical Yield Very high (>95%)High (>90%)
Cyclooctyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideKey Features
DIBO (Dibenzocyclooctyne) ~0.1Good reactivity and stability.
DBCO (Dibenzocyclooctyne) ~0.3High reactivity, commonly used.
BCN (Bicyclononyne) ~0.01 - 1.0Highly reactive and stable.
DIFO (Difluorinated Cyclooctyne) ~0.1 - 0.7Enhanced reactivity due to fluorine substitution.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing azide linkers in click chemistry.

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis using CuAAC

Objective: To conjugate an azide-modified cytotoxic drug to an alkyne-functionalized antibody.

Materials:

  • Alkyne-modified monoclonal antibody (mAb)

  • Azide-modified cytotoxic drug

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the drug)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the azide-modified drug in DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified mAb (e.g., at 1 mg/mL in PBS) with the desired molar excess of the azide-modified drug solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.

  • Click Reaction:

    • Add the CuSO₄/THPTA mixture to the mAb/drug solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove excess drug and other small molecules.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Analyze the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Metabolic Labeling and Enrichment of Glycoproteins

Objective: To metabolically label cellular glycoproteins with an azido-sugar and enrich them for proteomic analysis.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Lysis buffer (e.g., RIPA buffer)

  • Alkyne-biotin probe

  • Copper(II) sulfate (CuSO₄)

  • THPTA

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • PBS

Procedure:

  • Metabolic Labeling:

    • Culture the cells to the desired confluency.

    • Replace the culture medium with a fresh medium containing Ac₄ManNAz (e.g., 25-50 µM) and incubate for 24-48 hours.

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them using the lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Click Reaction:

    • To the cell lysate, add the alkyne-biotin probe.

    • Add the premixed CuSO₄/THPTA solution and freshly prepared sodium ascorbate to initiate the click reaction.

    • Incubate at room temperature for 1 hour.

  • Enrichment of Glycoproteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated glycoproteins.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured glycoproteins for downstream analysis (e.g., mass spectrometry).

Visualization of Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N3 Triazole 1,4-disubstituted 1,2,3-triazole Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole Cu_I Cu(I) Cu_I->Triazole catalyzes

Caption: Simplified reaction scheme of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Reaction scheme of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

ADC_Workflow Start Start: Alkyne-mAb & Azide-Drug Prepare Prepare Reagents (CuSO4, THPTA, Ascorbate) Start->Prepare Mix Mix mAb and Drug Prepare->Mix Add_Catalyst Add Cu(I) Catalyst Premix Mix->Add_Catalyst Incubate Incubate (1-2 hours) Add_Catalyst->Incubate Purify Purify by SEC Incubate->Purify Characterize Characterize ADC (DAR) Purify->Characterize End End: Purified ADC Characterize->End Metabolic_Labeling_Workflow Start Start: Cell Culture Labeling Metabolic Labeling with Azido-Sugar (Ac4ManNAz) Start->Labeling Lysis Cell Lysis Labeling->Lysis Click_Reaction Click Reaction with Alkyne-Biotin Lysis->Click_Reaction Enrichment Enrichment with Streptavidin Beads Click_Reaction->Enrichment Analysis Downstream Analysis (e.g., Mass Spectrometry) Enrichment->Analysis End End: Identified Glycoproteins Analysis->End Signaling_Pathway_Visualization Metabolic_Labeling Metabolic Labeling of Signaling Protein with Azide-Modified Precursor Cell_Stimulation Stimulate Signaling Pathway Metabolic_Labeling->Cell_Stimulation Fixation_Permeabilization Cell Fixation and Permeabilization Cell_Stimulation->Fixation_Permeabilization SPAAC_Reaction SPAAC Reaction with Fluorophore-Cyclooctyne Fixation_Permeabilization->SPAAC_Reaction Imaging Fluorescence Microscopy Imaging SPAAC_Reaction->Imaging Analysis Analysis of Protein Localization and Interactions Imaging->Analysis Result Visualization of Signaling Pathway Dynamics Analysis->Result

References

The Strategic Application of Azido-PEG10-Boc in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical determinant of a PROTAC's success lies in the thoughtful design of its linker component, which bridges the target-binding ligand and the E3 ligase-recruiting moiety. Among the diverse array of linker architectures, polyethylene glycol (PEG) chains, particularly those with defined lengths such as the 10-unit PEG linker, have garnered significant attention. This technical guide delves into the core applications of Azido-PEG10-Boc, a versatile building block, in the development of potent and effective PROTACs.

The Pivotal Role of the PEG10 Linker

The linker in a PROTAC is far more than a simple spacer; it critically influences the molecule's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][2] PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design. Their inherent hydrophilicity can enhance the solubility and bioavailability of the often-lipophilic PROTAC molecules, a crucial factor for in vivo efficacy.[3][4] The flexibility of the PEG chain can provide the necessary conformational freedom for the PROTAC to adopt an optimal orientation for productive ternary complex formation, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

The specific length of the PEG linker is a key parameter that requires careful optimization for each target and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where ubiquitination sites are not accessible. The 10-unit PEG linker offers a significant span that has been shown to be effective in various PROTAC designs, providing a balance of flexibility and length to facilitate the crucial protein-protein interactions.

This compound: A Versatile Synthetic Handle

This compound emerges as a highly valuable building block in the modular synthesis of PROTACs. This reagent incorporates three key functional elements:

  • Azide (N₃) Group: This functionality is a cornerstone of "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups found in complex biomolecules, making it ideal for the late-stage assembly of PROTACs. The azide group on the PEG10 linker allows for the covalent attachment of a POI-binding ligand or an E3 ligase ligand that has been functionalized with a terminal alkyne.

  • PEG10 Spacer: As discussed, this hydrophilic chain enhances solubility and provides the necessary length and flexibility for optimal ternary complex formation.

  • Boc (tert-Butyloxycarbonyl) Protecting Group: The Boc group protects a terminal amine, allowing for a stepwise and controlled synthetic strategy. Following the attachment of the first ligand via the azide group, the Boc group can be readily removed under acidic conditions to reveal a primary amine. This amine can then be coupled to the second ligand, typically through an amide bond formation, completing the PROTAC synthesis.

PROTAC Mechanism of Action and Experimental Workflow

The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal machinery. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular & In Vivo Analysis Synthesis Synthesis of PROTAC using this compound Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding Binary & Ternary Complex Binding Assays (SPR, ITC) Purification->Binding Degradation Cell-based Degradation Assay (Western Blot) Binding->Degradation Permeability Cellular Permeability Assay Degradation->Permeability Toxicity Cytotoxicity Assay Permeability->Toxicity InVivo In Vivo Efficacy Studies (Xenograft Models) Toxicity->InVivo

Caption: General experimental workflow for PROTAC development.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs utilizing an this compound linker is dispersed across various studies, the following table summarizes representative quantitative data for PROTACs with PEG linkers of varying lengths to highlight the impact of the linker on degradation potency.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BTKCRBNPEG6~24~10>90
BRD4CRBNPEG (varied)12-293 - 29276 - 96
BTKCRBNNon-covalent-2.297
KRAS G12CVHL/CRBN--0.03 - 0.1 µM-

Note: This table provides illustrative data and is not exhaustive. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.

Key Experimental Protocols

The development of a successful PROTAC necessitates a suite of robust experimental protocols to synthesize, characterize, and evaluate its biological activity.

Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry and Amide Coupling

This protocol outlines a general strategy for synthesizing a PROTAC where the POI ligand contains an alkyne handle and the E3 ligase ligand possesses a carboxylic acid.

Step 1: Coupling of this compound to the Alkyne-functionalized POI Ligand (CuAAC)

  • Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as a t-BuOH/H₂O mixture or DMF.

  • Add a copper(I) source, for example, copper(I) iodide (0.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (0.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, purify the resulting triazole-linked intermediate by preparative HPLC.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine (as a TFA salt) is typically used in the next step without further purification.

Step 3: Amide Coupling to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amine intermediate from Step 2 (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent and imaging system

Methodology:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescence reagent and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful biophysical technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n), providing insights into the formation and stability of the PROTAC-induced ternary complex.

General Procedure:

  • Sample Preparation: Prepare purified POI and E3 ligase proteins in the same dialysis buffer. The PROTAC is typically dissolved in the same buffer, often with a small percentage of DMSO.

  • ITC Experiment Setup:

    • Load the cell (typically ~200 µL) with one of the proteins (e.g., the E3 ligase) at a known concentration.

    • Load the injection syringe (~40 µL) with the PROTAC.

  • Binary Titration: Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity.

  • Ternary Titration: To assess ternary complex formation, the cell is loaded with the E3 ligase and a saturating concentration of the POI. The PROTAC is then titrated from the syringe. Alternatively, the cell can contain the E3 ligase, and the syringe can contain the PROTAC pre-incubated with a saturating concentration of the POI.

  • Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters. Cooperativity in ternary complex formation can be determined by comparing the binding affinities of the binary and ternary interactions.

Conclusion

The strategic incorporation of this compound as a linker building block offers a robust and versatile approach to PROTAC development. The defined length and hydrophilic nature of the PEG10 chain, combined with the orthogonal reactivity of the azide and Boc-protected amine, facilitate the modular and efficient synthesis of PROTAC libraries. This enables the systematic optimization of linker architecture to achieve potent and selective degradation of target proteins. The detailed experimental protocols provided in this guide offer a framework for researchers to synthesize, characterize, and validate the efficacy of their PROTAC candidates, ultimately accelerating the discovery of novel therapeutics based on targeted protein degradation.

References

An In-Depth Technical Guide to the Core Principles of Utilizing Azido-PEG10-Boc in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Azido-PEG10-Boc: A Versatile Linker in Modern Drug Discovery

This compound is a heterobifunctional linker that has gained significant traction in the field of drug discovery due to its unique combination of chemical functionalities and advantageous physicochemical properties. This linker is composed of three key components: an azide group (-N3), a ten-unit polyethylene glycol (PEG) spacer, and a Boc (tert-butyloxycarbonyl) protected amine. This strategic design allows for sequential and orthogonal chemical modifications, making it an invaluable tool in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The hydrophilic nature of the PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting conjugate.[1] The azide and Boc-protected amine functionalities provide orthogonal handles for bioconjugation reactions. The azide group is primed for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and specificity.[2][3] The Boc-protected amine, on the other hand, can be deprotected under mild acidic conditions to reveal a primary amine, which can then be coupled to various electrophiles.[1]

Core Physicochemical Properties of this compound

The utility of this compound in drug discovery is underpinned by its distinct physicochemical properties. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C27H53N3O12[4]
Molecular Weight 611.73 g/mol
Appearance To be determined (typically a colorless to pale yellow oil or solid)
Solubility Soluble in water, DMSO, DCM, and DMF
Purity >98% (typical)
Storage Conditions -20°C for long-term storage

Key Applications in Drug Discovery

The unique trifunctional nature of this compound makes it a versatile building block for a variety of applications in drug discovery, most notably in the synthesis of PROTACs and ADCs.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical component that influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This compound is an ideal linker for PROTAC synthesis due to its ability to be sequentially functionalized. For instance, the deprotected amine can be reacted with an E3 ligase ligand, and the azide can be subsequently "clicked" onto a target protein ligand that has been modified with an alkyne or a strained cyclooctyne. The PEG10 spacer provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

ADCs (Antibody-Drug Conjugates)

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload at the tumor site.

This compound can be used to construct the linker-payload component of an ADC. The azide group can be used to attach the payload via click chemistry, while the deprotected amine can be used to couple the linker-payload moiety to the antibody, often through reaction with an activated ester on the antibody or a bifunctional linker. The hydrophilic PEG10 spacer can help to mitigate the aggregation of hydrophobic payloads and improve the overall pharmacokinetic profile of the ADC.

Experimental Protocols

This section provides detailed methodologies for the key chemical transformations involving this compound.

Boc Deprotection of this compound to Yield Azido-PEG10-amine

Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution (for optional basic work-up)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add an equal volume of TFA to create a 50% TFA/DCM solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, Azido-PEG10-amine, will be more polar than the starting material.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting residue is the TFA salt of Azido-PEG10-amine, which can often be used directly in the next step.

  • (Optional Basic Work-up for free amine): a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated NaHCO3 solution to neutralize the excess TFA. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na2SO4 or MgSO4. e. Filter and concentrate the solution under reduced pressure to obtain the free Azido-PEG10-amine.

Expected Yield: >95%

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide functionality of an Azido-PEG10-linker to a molecule containing a terminal alkyne.

Materials:

  • Azido-PEG10-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Solvent (e.g., DMSO, t-BuOH/H2O mixture)

  • Deionized water

  • Nitrogen or Argon gas (for deoxygenation)

Procedure:

  • Dissolve the azide-functionalized PEG and the alkyne-functionalized molecule in the chosen solvent system. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.

  • If using an aqueous buffer, ensure all components are fully dissolved. Deoxygenate the solvent by bubbling with nitrogen or argon for 15-20 minutes.

  • Prepare a stock solution of the copper catalyst. For example, a premixed solution of CuSO4 and a copper-stabilizing ligand like TBTA.

  • Prepare a fresh stock solution of sodium ascorbate.

  • To the solution of the azide and alkyne, add the copper/ligand premix.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be quenched and the product purified by an appropriate method such as column chromatography or preparative HPLC.

Typical Reaction Conditions for CuAAC with PEG Linkers:

ParameterCondition
Reactants Azide-PEG, Alkyne-functionalized molecule
Molar Ratio 1:1 to 1.5:1 (azide:alkyne)
Copper Source CuSO₄·5H₂O (with a reducing agent)
Reducing Agent Sodium Ascorbate
Ligand TBTA
Solvent DMSO, t-BuOH/H₂O
Temperature Room Temperature to 50°C
Reaction Time 30 minutes to 48 hours
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate the azide functionality of an Azido-PEG10-linker to a molecule containing a strained cyclooctyne (e.g., DBCO, BCN) without a copper catalyst.

Materials:

  • Azido-PEG10-containing molecule

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, DMF)

Procedure:

  • Dissolve the azide-functionalized PEG and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice. A molar ratio of 1.5:1 of azide to cyclooctyne is often used.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for protein conjugation).

  • In many bioconjugation applications, the reaction is clean enough that no further purification of the final conjugate is required before downstream applications. If necessary, purification can be performed by size-exclusion chromatography or dialysis.

Typical Reaction Conditions for SPAAC with PEG Linkers:

ParameterCondition
Reactants Azide-PEG, Cyclooctyne-functionalized molecule (DBCO, BCN)
Molar Ratio ~1.5:1 (azide:cyclooctyne)
Solvent PBS (pH 7.3), DMSO, DMF
Temperature Room Temperature
Reaction Time 1 to 24 hours

Data Presentation: Impact of PEG Linker Length on Efficacy

The length of the PEG linker can significantly impact the efficacy of both PROTACs and ADCs. The following tables summarize quantitative data from various studies that illustrate these effects. While specific data for a PEG10 linker is not always available, the trends observed with similar PEG linker lengths provide valuable insights for the rational design of drug candidates.

Impact of PEG Linker Length on PROTAC Efficacy
Target ProteinLinker Type & LengthDC50DmaxReference
Tank-binding kinase 1 (TBK1)Alkyl/Ether < 12 atomsNo degradation-
Tank-binding kinase 1 (TBK1)Alkyl/Ether 21 atoms3 nM96%
Estrogen Receptor α (ERα)Alkyl 16 atoms~100 nM~90%
Bruton's Tyrosine Kinase (BTK)PEG ≥ 4 unitsMaintained binding affinity-
CRBN3 PEG unitsWeak degradation-

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Impact of PEG Linker Length on ADC Efficacy
ADC TargetLinker Type & LengthIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference
HER2No PEGHighModerate
HER24 kDa PEG4.5-fold reductionImproved
HER210 kDa PEG22-fold reductionSignificantly Improved
CD30Non-PEGylatedHigh11% reduction
CD302-4 PEG units-35-45% reduction
CD308-24 PEG units-75-85% reduction

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in drug discovery.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded PROTAC_Synthesis_Workflow start Start: This compound deprotection Boc Deprotection (TFA/DCM) start->deprotection amine_linker Azido-PEG10-amine deprotection->amine_linker e3_ligation Couple to E3 Ligase Ligand amine_linker->e3_ligation azido_e3 Azido-PEG10-E3 Ligand Ligand Conjugate e3_ligation->azido_e3 click_reaction Click Chemistry (CuAAC or SPAAC) azido_e3->click_reaction final_protac Final PROTAC click_reaction->final_protac poi_ligand Alkyne/DBCO-modified POI Ligand poi_ligand->click_reaction purification Purification (HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization end End characterization->end Click_Chemistry_Decision start Need to conjugate Azido-PEG10-linker? in_vivo In vivo or live cell application? start->in_vivo Yes spaac Use SPAAC (Strain-Promoted) in_vivo->spaac Yes in_vitro In vitro synthesis? in_vivo->in_vitro No cuaac Use CuAAC (Copper-Catalyzed) in_vitro->cuaac Yes

References

An In-depth Technical Guide to the Storage and Handling of Azido-PEG10-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive details on the proper storage, handling, and utilization of Azido-PEG10-Boc, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring safety and reproducibility in experimental settings.

Chemical and Physical Properties

This compound is a molecule featuring a terminal azide group, a polyethylene glycol (PEG) spacer of ten ethylene glycol units, and a Boc-protected amine. The azide group facilitates covalent ligation to alkyne-containing molecules via "click chemistry," while the PEG spacer enhances solubility and pharmacokinetic properties. The Boc protecting group can be removed under acidic conditions to reveal a primary amine for further functionalization.

PropertyValue
Molecular Formula C27H53N3O12
Molecular Weight 611.72 g/mol
Appearance Varies; often a colorless to pale yellow oil or solid
Purity Typically >95%
Solubility Soluble in DMSO, DMF, and other common organic solvents. Soluble in water.

Storage and Stability

Proper storage is critical to prevent degradation and ensure the long-term stability of this compound. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionExpected Stability/Shelf Life
Long-term Storage -20°C, desiccated and protected from light.[1][2]>2 years if stored properly.[1]
Short-term Storage 0 - 4°C, desiccated and protected from light.[1]Stable for days to weeks.[1]
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical.Stable for several weeks during ordinary shipping.
Solution Storage Prepare solutions fresh. If necessary, store at -20°C for a short period. Avoid repeated freeze-thaw cycles.Best to use immediately; stability in solution is solvent-dependent.

Handling and Safety Precautions

While this compound is not classified as a hazardous substance, general safe laboratory practices are required. The azide moiety warrants specific precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves) when handling the compound.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols or dust.

  • Avoid Incompatibilities:

    • Acids and Strong Oxidizing/Reducing Agents: Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents. Contact with acids can form the highly toxic and explosive hydrazoic acid.

    • Metals: Do not use metal spatulas or allow contact with certain metals (e.g., copper, lead, brass, silver) as this can lead to the formation of explosive metal azides. Use plastic or glass spatulas for weighing and transfer.

    • Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform as reaction media, as they can form explosive di- and tri-azidomethane.

  • Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent (e.g., diatomite) and clean the surface with alcohol. Collect all contaminated materials in a labeled hazardous waste container.

  • Waste Disposal: Dispose of azide-containing waste in a dedicated, clearly labeled hazardous waste container. Do not mix azide waste with acidic waste.

Experimental Protocols: Exemplar Use in Click Chemistry

This compound is frequently used in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The following is a general, exemplar protocol for the conjugation of this compound to an alkyne-functionalized molecule of interest (e.g., a ligand for a target protein).

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Solvent system (e.g., DMSO/water or t-BuOH/water mixture)

  • Deionized water

Protocol:

  • Reactant Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of your alkyne-functionalized molecule (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in deionized water).

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) (e.g., 100 mM in deionized water or DMSO).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 100-300 mM in deionized water).

  • Reaction Setup (Analytical Scale):

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound. A slight molar excess of one reactant (e.g., 1.1 to 1.5 equivalents of the azide) is often used.

    • Add the chosen solvent to achieve the desired final reaction concentration.

    • Add the copper ligand solution (e.g., to a final concentration of 5 mM).

    • Add the CuSO4 solution (e.g., to a final concentration of 1 mM). Vortex briefly to mix.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5-10 mM).

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 1 to 24 hours. The reaction can be gently agitated.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Purification:

    • Once the reaction is complete, the desired PROTAC or bioconjugate can be purified from the reaction mixture.

    • Common purification techniques include preparative HPLC, flash chromatography, or size-exclusion chromatography, depending on the scale and nature of the product.

Visualized Workflows

The following diagrams illustrate the logical workflows for the storage and handling of this compound and a typical experimental procedure.

Storage_Handling_Workflow cluster_storage Storage Protocol cluster_handling Handling Protocol Receive Receive Compound Check Check Integrity Receive->Check ShortTerm Short-term Storage (0-4°C, Dark, Desiccated) Check->ShortTerm Use in days/weeks LongTerm Long-term Storage (-20°C, Dark, Desiccated) Check->LongTerm Store for months/years Use Prepare for Use ShortTerm->Use LongTerm->Use Equilibrate Equilibrate to Room Temp Use->Equilibrate Weigh Weigh (Non-metal Spatula) Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Dispose Dispose of Waste (Dedicated Azide Waste) React->Dispose

Caption: Logical workflow for the storage and safe handling of this compound.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification Azide This compound Stock Solution Mix Combine Azide, Alkyne, Solvent, CuSO4/Ligand Azide->Mix Alkyne Alkyne-Molecule Stock Solution Alkyne->Mix Catalyst CuSO4/Ligand Stock Solutions Catalyst->Mix Reducer Fresh Sodium Ascorbate Solution Initiate Add Sodium Ascorbate to Initiate Reaction Reducer->Initiate Mix->Initiate Incubate Incubate at RT Initiate->Incubate Monitor Monitor by LC-MS/HPLC Incubate->Monitor Purify Purify Product (e.g., HPLC) Monitor->Purify Reaction Complete Analyze Characterize Final Product Purify->Analyze

Caption: Experimental workflow for a CuAAC "click chemistry" reaction.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG10-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[1][3]

Azido-PEG10-Boc is a heterobifunctional linker containing an azide group for CuAAC reactions, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.[4] The Boc-protected amine allows for subsequent deprotection and further functionalization. These characteristics make this compound a versatile reagent for various applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

These application notes provide a detailed protocol for performing CuAAC reactions using this compound and a generic alkyne-containing molecule.

Reaction Mechanism

The CuAAC reaction proceeds through a catalytic cycle initiated by a copper(I) species. The copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, activates the terminal alkyne. This copper-acetylide intermediate then reacts with the azide in a highly regioselective manner to exclusively yield the 1,4-disubstituted triazole product. To protect sensitive biomolecules from oxidative damage, a copper-chelating ligand is often included in the reaction mixture.

Materials and Reagents

Reagent Supplier Purpose
This compoundVariousAzide-containing reactant
Alkyne-functionalized moleculeVariousAlkyne-containing reactant
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)VariousCopper(I) precursor
Sodium ascorbateVariousReducing agent to generate Cu(I)
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)VariousWater-soluble Cu(I) stabilizing ligand
Dimethyl sulfoxide (DMSO)VariousOrganic co-solvent
Phosphate-buffered saline (PBS), pH 7.4VariousAqueous buffer
Deionized water---Solvent
Nitrogen or Argon gas---For deoxygenation
Ethylenediaminetetraacetic acid (EDTA)VariousChelating agent for quenching

Experimental Protocol

This protocol provides a general starting point and may require optimization based on the specific alkyne-containing molecule used.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in degassed DMSO or a suitable buffer.

  • Alkyne-functionalized molecule: Prepare a 10 mM stock solution in degassed DMSO or a suitable buffer.

  • Copper(II) sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.

  • THPTA: Prepare a 100 mM stock solution in deionized water.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the this compound and the alkyne-functionalized molecule. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.

  • Add the appropriate solvent (e.g., a mixture of PBS and DMSO) to achieve the desired final reaction concentration. Ensure all components are fully dissolved.

  • In a separate tube, prepare the copper/ligand premix by adding the required volume of the 100 mM CuSO₄ stock solution to the 100 mM THPTA stock solution. A common molar ratio of copper to ligand is 1:5.

  • Add the copper/ligand premix to the reaction mixture containing the azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

3. Reaction Conditions:

  • Gently mix the reaction components.

  • If the reactants are sensitive to oxygen, purge the reaction vessel with nitrogen or argon gas and seal it.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

4. Reaction Quenching and Work-up:

  • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM to sequester the copper catalyst.

5. Purification:

Purification of PEGylated products can be challenging. The choice of purification method will depend on the properties of the final product.

  • Size Exclusion Chromatography (SEC): Effective for removing unreacted small molecules and byproducts.

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities like excess catalyst and ligands.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification of the final conjugate.

Data Presentation

The following table summarizes typical reaction parameters for CuAAC with PEG linkers, which can be used as a starting point for optimization.

Parameter Typical Range/Condition Notes
Reactants This compound, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂OUsed with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateTypically used in 5-10 fold excess to copper.
Ligand THPTAA water-soluble ligand suitable for bioconjugation. A 1:5 molar ratio of copper to ligand is often used.
Solvent PBS/DMSO, t-BuOH/H₂OThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CReactions are often performed at room temperature.
Reaction Time 30 minutes to 48 hoursReaction completion should be monitored by an appropriate analytical technique.

Troubleshooting

  • Low or No Product Formation:

    • Deoxygenate solvents: Dissolved oxygen can lead to the oxidative homocoupling of the alkyne (Glaser-Hay coupling), a common side reaction. Degassing solvents by bubbling with an inert gas like argon or nitrogen is crucial.

    • Use a reducing agent: Sodium ascorbate helps to reduce any formed Cu(II) back to the active Cu(I) state.

    • Maintain a low temperature: Running the reaction at a lower temperature can help suppress the homocoupling side reaction.

  • Purification Challenges:

    • The purification of PEGylated compounds can be difficult. Techniques like size-exclusion chromatography or dialysis are often employed.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (Azide, Alkyne, CuSO4, NaAsc, Ligand) B Mix Azide and Alkyne A->B C Add Cu/Ligand Premix B->C D Initiate with Sodium Ascorbate C->D E Incubate at Room Temperature D->E F Monitor Reaction (LC-MS, HPLC) E->F G Quench Reaction (EDTA) F->G H Purify Product (SEC, Dialysis, HPLC) G->H

Caption: Experimental workflow for the CuAAC reaction.

CuAAC_Mechanism CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuI Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Alkyne R1-Alkyne Alkyne->Cu_Acetylide Azide R2-N3 Triazole 1,4-Disubstituted Triazole Azide->Triazole Cu_Acetylide->Triazole

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols for Azido-PEGylation of Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent attachment of an Azido-PEG10 linker to peptides. The introduction of an azide (N3) moiety via a polyethylene glycol (PEG) spacer is a common strategy in bioconjugation and drug development. This process, known as PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of peptides by increasing solubility, extending circulating half-life, and reducing immunogenicity.[1][2] The terminal azide group serves as a versatile chemical handle for subsequent "click chemistry" reactions, allowing for the highly specific and efficient conjugation of the PEGylated peptide to other molecules or surfaces functionalized with an alkyne group.[1][3][4]

This document outlines two primary protocols for achieving this modification:

  • Protocol 1: Direct labeling of peptide primary amines (e.g., N-terminus or lysine side chains) using an N-hydroxysuccinimide (NHS) ester-activated Azido-PEG10 linker. This is the most common and straightforward method.

  • Protocol 2: A two-step method involving the deprotection of Azido-PEG10-Boc to yield a primary amine, followed by its conjugation to a peptide's carboxylic acid group (e.g., C-terminus, aspartic acid, or glutamic acid) using carbodiimide chemistry.

Principle of the Methods

NHS Ester Chemistry (Protocol 1): The most prevalent method for labeling peptides with a PEG linker involves the use of an NHS ester-activated PEG reagent. The NHS ester group reacts efficiently with primary amines on the peptide in a process called acylation. This reaction proceeds via a nucleophilic acyl substitution, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide as a byproduct. The reaction is highly pH-dependent, with an optimal range of 7.2 to 8.5, where the primary amines are deprotonated and thus nucleophilic.

Boc Deprotection and Carbodiimide Chemistry (Protocol 2): This method allows for site-specific labeling on a peptide's carboxyl groups. It begins with the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound. The Boc group is labile in acidic conditions and is typically removed using a strong acid like trifluoroacetic acid (TFA) in an organic solvent. This deprotection exposes a primary amine on the PEG linker. This amine can then be coupled to a carboxyl group on the peptide using a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the carboxyl group to form a reactive O-acylisourea intermediate. For improved efficiency and stability, NHS is often added to convert this intermediate into a more stable NHS ester, which then efficiently reacts with the amine on the PEG linker to form an amide bond.

Protocol 1: Labeling Peptides with Azido-PEG10-NHS Ester

This protocol provides a general framework for conjugating an Azido-PEG10-NHS ester to a peptide containing a primary amine.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_peptide Dissolve Peptide in Amine-Free Buffer (pH 7.2-8.5) react Add PEG-NHS Solution to Peptide Solution prep_peptide->react prep_peg Prepare Fresh Azido-PEG10-NHS Stock Solution in Anhydrous DMSO or DMF prep_peg->react incubate Incubate (30-60 min at RT or 2-4 hours at 4°C) react->incubate quench Quench Reaction (e.g., with Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis, HPLC) quench->purify analyze Characterize Product (e.g., MS, HPLC) purify->analyze

Workflow for peptide labeling via NHS ester chemistry.
Materials and Reagents

  • Azido-PEG10-NHS Ester

  • Peptide with at least one primary amine

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate, pH 7.2-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris or 1 M glycine, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette, or RP-HPLC)

Procedure
  • Prepare Peptide Solution: Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the peptide for reaction with the NHS ester.

  • Prepare Azido-PEG10-NHS Ester Solution: Immediately before use, prepare a stock solution (e.g., 10 mg/mL or 10 mM) of the Azido-PEG10-NHS ester in anhydrous DMSO or DMF. The NHS-ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.

  • Reaction: Add the calculated amount of the Azido-PEG10-NHS ester solution to the peptide solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to avoid peptide denaturation.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times do not significantly improve yield and may increase the hydrolysis of the NHS ester.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess reagents and byproducts to purify the Azido-PEGylated peptide. Common methods include size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the final product using analytical techniques such as mass spectrometry (MS) to confirm the mass of the conjugate and HPLC to assess purity.

Quantitative Data for Protocol 1
ParameterRecommended ConditionNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Ratio (Linker:Peptide) 10:1 to 20:1May require optimization depending on the peptide sequence and number of primary amines.
Reaction pH 7.2 - 8.5NHS esters react efficiently with primary amines at neutral to slightly basic pH.
Reaction Time 30-60 min (RT) or 2-4 hours (4°C)Longer times may increase hydrolysis of the NHS ester.
Organic Solvent Conc. <10% (v/v)High concentrations of DMSO or DMF can denature the peptide.

Protocol 2: Two-Step Labeling via Boc Deprotection and EDC/NHS Coupling

This protocol is suitable for labeling a peptide at its C-terminus or at the side chain of an acidic amino acid residue (Asp or Glu).

Experimental Workflow

G cluster_deprotection Step 1: Boc Deprotection cluster_activation Step 2: Peptide Activation & Coupling cluster_purification Purification & Analysis dissolve_boc Dissolve this compound in Anhydrous DCM add_tfa Add TFA (e.g., 50% v/v) Stir 1-4 hours at RT dissolve_boc->add_tfa evaporate Evaporate Solvent & TFA to obtain Azido-PEG10-NH2 (as TFA salt) add_tfa->evaporate add_peg_amine Add Azido-PEG10-NH2 Adjust pH to 7.2-7.5 evaporate->add_peg_amine dissolve_peptide Dissolve Peptide in Activation Buffer (pH 4.5-6) add_edc_nhs Add EDC and NHS Incubate 15 min at RT dissolve_peptide->add_edc_nhs add_edc_nhs->add_peg_amine incubate Incubate 2 hours at RT add_peg_amine->incubate purify Purify Conjugate (e.g., HPLC, SEC) incubate->purify analyze Characterize Product (e.g., MS, HPLC) purify->analyze

Workflow for two-step peptide labeling.
Materials and Reagents

  • This compound

  • Peptide with at least one carboxylic acid group

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)

  • Purification system (e.g., RP-HPLC)

Procedure: Step A - Boc Deprotection
  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material).

  • Acid Treatment: Cool the solution to 0°C. Slowly add an equal volume of TFA to create a 50% TFA/DCM solution.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting product, Amine-PEG10-Azide, will be a TFA salt. This can be used directly in the next step or further purified if necessary.

Procedure: Step B - EDC/NHS Coupling
  • Peptide Activation: Dissolve the peptide in Activation Buffer. Add EDC and NHS to the peptide solution and incubate for 15 minutes at room temperature.

  • Coupling Reaction: Dissolve the Amine-PEG10-Azide (from Step A) in Coupling Buffer. Add this solution to the activated peptide solution. Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Purification and Analysis: Purify the final conjugate using RP-HPLC and characterize by mass spectrometry and HPLC analysis.

Quantitative Data for Protocol 2
ParameterRecommended ConditionNotes
Boc Deprotection
Reagent20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)A common and effective method for Boc removal.
Reaction Time1-4 hours at Room TemperatureMonitor by TLC or LC-MS until starting material is consumed.
Peptide Activation & Coupling
Activation pH4.5 - 6.0Optimal for EDC/NHS activation of carboxyl groups.
Coupling pH7.2 - 7.5Optimal for the reaction of the NHS-activated peptide with the primary amine.
Molar Ratio (EDC:Peptide)2:1 to 10:1Excess EDC ensures efficient activation.
Molar Ratio (NHS:EDC)1:1 to 1.2:1NHS stabilizes the activated intermediate.
Molar Ratio (Amine-PEG:Peptide)1.5:1 to 5:1Excess amine drives the reaction to completion.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of NHS esterPrepare fresh Azido-PEG-NHS ester solution immediately before use. Ensure DMSO/DMF is anhydrous.
Incorrect pH of reaction bufferVerify the pH of the reaction buffer is between 7.2 and 8.5 for Protocol 1.
Insufficient molar excess of linkerIncrease the molar ratio of the Azido-PEG-NHS ester to the peptide.
Peptide Precipitation High concentration of organic solventEnsure the final concentration of DMSO or DMF is below 10%.
Incomplete Boc Deprotection Insufficient reaction timeExtend the reaction time and monitor by TLC or LC-MS.

By following these detailed protocols, researchers can successfully generate well-characterized Azido-PEGylated peptides suitable for a wide range of applications in research and drug development, particularly for subsequent bioconjugation via click chemistry.

References

Application Notes and Protocols for the Synthesis of a BRD4-Targeting PROTAC Using an Azido-PEG10-Boc Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4] The linker plays a critical role in PROTAC efficacy, influencing the stability of the ternary complex and the overall properties of the molecule. Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide synthetic flexibility.

This application note provides a detailed protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target, using a versatile Azido-PEG10-Boc linker. The synthesis employs a modular approach featuring a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reaction for the key conjugation step. This method offers high efficiency and modularity, allowing for the rapid generation of PROTAC libraries for optimization.

Signaling Pathway of BRD4 Degradation

PROTACs targeting BRD4 recruit the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of the BRD4 protein. BRD4 is a key regulator of oncogenes such as c-MYC. By degrading BRD4, the PROTAC effectively downregulates the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.

PROTAC_Signaling_Pathway cluster_cell Cancer Cell PROTAC BRD4 PROTAC Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 Degradation Degraded_BRD4->cMYC_Gene Inhibition of Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation

Caption: PROTAC-mediated degradation of BRD4 via the ubiquitin-proteasome system.

Experimental Workflow

The synthesis of the BRD4-targeting PROTAC is a multi-step process that begins with the preparation of the functionalized POI ligand (JQ1-alkyne) and the E3 ligase ligand-linker conjugate (Pomalidomide-PEG10-Azide). These two key intermediates are then coupled using a CuAAC reaction to yield the final PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials JQ1 (+)-JQ1 Start->JQ1 Propargylamine Propargylamine Start->Propargylamine Pomalidomide Pomalidomide Start->Pomalidomide Azido_PEG10_Boc This compound Linker Start->Azido_PEG10_Boc Step1 Step 1: Synthesis of JQ1-alkyne JQ1->Step1 Propargylamine->Step1 Step2 Step 2: Synthesis of Pomalidomide-PEG10-NH-Boc Pomalidomide->Step2 Azido_PEG10_Boc->Step2 JQ1_alkyne JQ1-alkyne Step1->JQ1_alkyne Step5 Step 5: CuAAC Click Chemistry JQ1_alkyne->Step5 Pom_PEG_Boc Pomalidomide-PEG10-NH-Boc Step2->Pom_PEG_Boc Step3 Step 3: Boc Deprotection Pom_PEG_Boc->Step3 Pom_PEG_NH2 Pomalidomide-PEG10-NH2 Step3->Pom_PEG_NH2 Step4 Step 4: Amide Coupling to form Pomalidomide-PEG10-Azide Pom_PEG_NH2->Step4 Pom_PEG_Azide Pomalidomide-PEG10-Azide Step4->Pom_PEG_Azide Azido_Acid Azidoacetic Acid Azido_Acid->Step4 Pom_PEG_Azide->Step5 Final_PROTAC Final BRD4 PROTAC Step5->Final_PROTAC Step6 Step 6: Purification & Characterization Final_PROTAC->Step6 Purified_PROTAC Purified & Characterized PROTAC Step6->Purified_PROTAC

Caption: Modular synthesis workflow for a BRD4-targeting PROTAC.

Experimental Protocols

Materials:

  • (+)-JQ1

  • Propargylamine

  • Pomalidomide

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • All solvents should be anhydrous.

Step 1: Synthesis of JQ1-alkyne

  • Dissolve (+)-JQ1 (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and PyBOP (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add propargylamine (1.5 eq) and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield JQ1-alkyne.

Step 2: Synthesis of Pomalidomide-PEG10-NH-Boc

  • Dissolve Pomalidomide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Boc Deprotection of Pomalidomide-PEG10-NH-Boc

  • Dissolve the Pomalidomide-PEG10-NH-Boc from Step 2 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS to confirm the removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt is used in the next step without further purification.

Step 4: Synthesis of Pomalidomide-PEG10-Azide

  • Dissolve the Pomalidomide-PEG10-NH2 TFA salt from Step 3 (1.0 eq) and azidoacetic acid (1.2 eq) in anhydrous DMF.

  • Add DIPEA (4.0 eq) and HATU (1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield Pomalidomide-PEG10-Azide.

Step 5: Synthesis of the Final PROTAC via Click Chemistry

  • Dissolve JQ1-alkyne (1.0 eq) and Pomalidomide-PEG10-Azide (1.1 eq) in a 3:1 mixture of THF and water.

  • Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Step 6: Purification and Characterization

  • Purify the crude final PROTAC by preparative HPLC to obtain the pure product.

  • Characterize the final PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the BRD4-targeting PROTAC.

Table 1: Summary of Reaction Yields and Purity

StepProductStarting MaterialReagentsYield (%)Purity (LC-MS, %)
1JQ1-alkyne(+)-JQ1Propargylamine, DIPEA, PyBOP75-85>95
2Pomalidomide-PEG10-NH-BocPomalidomide, this compoundDIPEA60-70>95
3Pomalidomide-PEG10-NH2Pomalidomide-PEG10-NH-BocTFA, DCM90-99Used directly
4Pomalidomide-PEG10-AzidePomalidomide-PEG10-NH2Azidoacetic acid, DIPEA, HATU65-75>95
5Final BRD4 PROTACJQ1-alkyne, Pomalidomide-PEG10-AzideCuSO₄·5H₂O, Sodium ascorbate50-60>98 (after HPLC)

Table 2: Characterization Data for the Final PROTAC

Analysis MethodExpected Results
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the final PROTAC.
¹H NMR Resonances corresponding to the protons of the JQ1 moiety, the pomalidomide moiety, the PEG linker, and the newly formed triazole ring.
HRMS Calculated mass should be within 5 ppm of the observed mass.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a BRD4-targeting PROTAC using a versatile this compound linker. The modular synthetic strategy, centered around a highly efficient click chemistry reaction, allows for the straightforward assembly of the final PROTAC molecule. The provided experimental procedures, along with the expected data, serve as a valuable resource for researchers in the field of targeted protein degradation. This methodology can be adapted for the synthesis of other PROTACs by substituting the POI and E3 ligase ligands, thus facilitating the development of novel therapeutics.

References

Application Notes and Protocols for Surface Modification of Biomaterials Using Azido-PEG10-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterotrifunctional linker, N-(Azido-PEG10)-N-(PEG10-NH-Boc)-PEG10-acid, for the surface modification of biomaterials. This unique branched polyethylene glycol (PEG) linker offers a versatile platform for creating advanced biomaterial surfaces with tailored functionalities. The presence of an azide (N3), a Boc-protected amine (NH-Boc), and a carboxylic acid (COOH) allows for sequential or orthogonal conjugation strategies, enabling the attachment of multiple biomolecules or ligands.

The hydrophilic PEG spacer enhances the biocompatibility of the modified material by increasing its solubility in aqueous media and reducing non-specific protein adsorption.[] This can lead to improved performance in various biomedical applications, including drug delivery, tissue engineering, and diagnostics.[][2]

Key Features and Applications

The trifunctional nature of Azido-PEG10-Boc allows for a multistep functionalization approach. The azide group can be utilized for "click chemistry," a highly efficient and specific conjugation method, to attach alkyne-modified molecules.[3][4] The Boc-protected amine, after deprotection, provides a primary amine for reaction with amine-reactive moieties such as NHS esters. The carboxylic acid can be activated to form stable amide bonds with primary amines.

Potential Applications Include:

  • Targeted Drug Delivery: Covalently attaching targeting ligands (e.g., antibodies, peptides) to the biomaterial surface to enhance specific cell binding and drug uptake.

  • Reduced Immunogenicity: The PEG chains help to shield the biomaterial from the host's immune system, reducing the likelihood of an adverse immune response.

  • Anti-Fouling Surfaces: Minimizing the non-specific adsorption of proteins and cells, which is crucial for implantable devices and diagnostic sensors.

  • Tissue Engineering Scaffolds: Immobilizing growth factors or cell adhesion molecules to promote specific cellular responses and tissue regeneration.

  • Multifunctional Surfaces: Creating surfaces with multiple functionalities by attaching different molecules to each of the three reactive groups.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected when modifying biomaterial surfaces with PEG linkers. The exact values will depend on the specific biomaterial, reaction conditions, and analytical methods used.

Table 1: Surface Characterization Data

ParameterTypical Value RangeAnalytical Technique
PEG Grafting Density10 - 200 pmol/cm²X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM)
Surface Contact Angle (Water)20° - 40°Goniometry
Protein Adsorption Reduction> 90%Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)

Table 2: Reaction Parameters for Surface Functionalization

Reaction StepReagentTypical Molar Excess (relative to surface groups)Reaction TimeTypical Temperature
Carboxylic Acid ActivationEDC/NHS10 - 501 - 4 hoursRoom Temperature
Azide-Alkyne Click Chemistry (CuAAC)Alkyne-Molecule, CuSO₄, Sodium Ascorbate5 - 2012 - 24 hoursRoom Temperature
Boc DeprotectionTrifluoroacetic Acid (TFA)20-50% (v/v) in DCM1 - 2 hours0°C to Room Temperature
Amine Coupling (post-deprotection)NHS-ester Molecule10 - 502 - 4 hoursRoom Temperature

Experimental Protocols

The following are detailed protocols for the surface modification of a biomaterial with a carboxylated surface using this compound. These protocols should be optimized for your specific application.

Protocol 1: Immobilization of this compound onto a Carboxylated Surface

This protocol describes the covalent attachment of the this compound linker to a biomaterial surface that has been pre-functionalized with carboxylic acid groups.

Materials:

  • Carboxylated biomaterial substrate

  • N-(Azido-PEG10)-N-(PEG10-NH-Boc)-PEG10-acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Nitrogen or Argon gas

Procedure:

  • Surface Activation:

    • Immerse the carboxylated biomaterial in Activation Buffer.

    • Add EDC and NHS to the buffer to a final concentration of 10 mM and 25 mM, respectively.

    • Incubate for 15-30 minutes at room temperature with gentle agitation to activate the surface carboxyl groups.

  • Linker Preparation:

    • Dissolve N-(Azido-PEG10)-N-(PEG10-NH-Boc)-PEG10-acid in a minimal amount of anhydrous DMF or DMSO.

    • Dilute the linker solution with Coupling Buffer to the desired final concentration (e.g., 1-10 mg/mL).

  • Coupling Reaction:

    • Remove the biomaterial from the Activation Buffer and rinse thoroughly with DI water.

    • Immediately immerse the activated biomaterial in the linker solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the biomaterial from the linker solution.

    • Wash thoroughly with Coupling Buffer, followed by DI water to remove any non-covalently bound linker.

    • Dry the modified biomaterial under a stream of nitrogen or argon gas.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Modified Surface

This protocol details the "click" reaction to attach an alkyne-containing molecule to the azide-functionalized surface.

Materials:

  • Azide-modified biomaterial (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous systems)

  • Reaction Buffer: PBS, pH 7.4, or a mixture of t-BuOH/H₂O

  • Deionized (DI) water

  • Nitrogen or Argon gas

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-containing molecule in the Reaction Buffer.

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in DI water) and sodium ascorbate (e.g., 500 mM in DI water, freshly prepared). If using THPTA, prepare a stock solution (e.g., 100 mM in DI water).

  • Reaction Setup:

    • Immerse the azide-modified biomaterial in the solution of the alkyne-containing molecule.

    • If using THPTA, add it to the reaction mixture.

    • Add CuSO₄ to the reaction mixture to a final concentration of 1-5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-25 mM.

  • Incubation:

    • Incubate the reaction for 12-24 hours at room temperature with gentle agitation. Protect the reaction from light if using light-sensitive molecules.

  • Washing:

    • Remove the biomaterial from the reaction solution.

    • Wash thoroughly with DI water to remove the copper catalyst, excess reagents, and byproducts.

    • Dry the functionalized biomaterial under a stream of nitrogen or argon gas.

Protocol 3: Boc Deprotection of the Surface-Immobilized Amine

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • PEG-modified biomaterial with a Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Neutralization Buffer: e.g., saturated sodium bicarbonate solution

  • Deionized (DI) water

  • Nitrogen or Argon gas

Procedure:

  • Deprotection Solution Preparation:

    • Prepare a deprotection solution of 20-50% (v/v) TFA in DCM. If your molecule is sensitive to acid-catalyzed side reactions, add a scavenger like TIS (2.5-5% v/v).

  • Deprotection Reaction:

    • Immerse the biomaterial in the deprotection solution.

    • Incubate for 1-2 hours at room temperature with gentle agitation. The reaction can be cooled to 0°C to minimize potential side reactions.

  • Washing and Neutralization:

    • Remove the biomaterial from the deprotection solution.

    • Wash thoroughly with DCM to remove TFA and cleaved Boc groups.

    • Neutralize the surface by washing with a basic aqueous solution, such as saturated sodium bicarbonate, followed by extensive rinsing with DI water.

  • Drying:

    • Dry the biomaterial with the deprotected amine surface under a stream of nitrogen or argon gas. The surface is now ready for subsequent amine-reactive conjugation.

Visualizations

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Boc Deprotection Carboxylated_Surface Carboxylated Biomaterial Activated_Surface Activated Surface (NHS Ester) Carboxylated_Surface->Activated_Surface EDC/NHS Azido_PEG_Boc This compound Immobilized_Linker Surface-Immobilized Azido-PEG-Boc Azido_PEG_Boc->Immobilized_Linker Activated_Surface->Immobilized_Linker Immobilized_Linker_2 Surface-Immobilized Azido-PEG-Boc Clicked_Surface Surface with Clicked Molecule Immobilized_Linker_2->Clicked_Surface Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Clicked_Surface CuSO4 Na-Ascorbate Clicked_Surface_2 Surface with Clicked Molecule Deprotected_Surface Surface with Free Amine Clicked_Surface_2->Deprotected_Surface TFA/DCM

Caption: Experimental workflow for trifunctional surface modification.

G Linker N-(Azido-PEG10)-N-(PEG10-NH-Boc)-PEG10-acid COOH N3 NH-Boc COOH_Pathway Carboxylic Acid Functionality Linker:f0->COOH_Pathway N3_Pathway Azide Functionality Linker:f1->N3_Pathway NHBoc_Pathway Boc-Protected Amine Functionality Linker:f2->NHBoc_Pathway Amine_Coupling Amide Bond Formation (with Primary Amines) COOH_Pathway->Amine_Coupling EDC, NHS Click_Chemistry Azide-Alkyne Cycloaddition (with Alkynes) N3_Pathway->Click_Chemistry Cu(I) Boc_Deprotection Boc Deprotection NHBoc_Pathway->Boc_Deprotection TFA Amine_Reactive_Coupling Amine-Reactive Coupling (e.g., with NHS Esters) Boc_Deprotection->Amine_Reactive_Coupling

Caption: Orthogonal reactivity of the trifunctional PEG linker.

References

Application Notes and Protocols for Bioconjugation with Azido-PEG10-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azido-PEG10-Boc is a heterobifunctional linker designed for advanced bioconjugation applications. It features two distinct reactive moieties separated by a 10-unit polyethylene glycol (PEG) spacer. The hydrophilic PEG spacer enhances solubility in aqueous media and reduces steric hindrance.[1] One terminus of the linker is an azide group (-N₃), which is used in highly specific "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] The other terminus is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under many reaction conditions but can be easily removed under mild acidic conditions to yield a free primary amine (-NH₂).[4][5] This free amine can then be conjugated to molecules containing amine-reactive groups, such as carboxylic acids or NHS esters.

This dual functionality allows for the sequential and controlled linkage of two different molecules, making this compound a valuable tool in the synthesis of complex constructs like Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized nanoparticles.

Experimental Workflow and Chemical Principles

The bioconjugation strategy using this compound typically involves a two-stage process:

  • Boc-Group Deprotection: The protected amine is deprotected to allow for subsequent conjugation.

  • Conjugation Reactions: The azide and the newly exposed amine are reacted with their respective partners. The order of these conjugation steps can be chosen based on the stability and compatibility of the target biomolecules.

The general workflow is outlined in the diagram below.

G cluster_0 General Bioconjugation Workflow A Start: This compound B Step 1: Boc Deprotection (e.g., TFA in DCM) A->B Acidic Conditions C Intermediate: Azido-PEG10-Amine B->C D Step 2a: Amine Conjugation (e.g., with R¹-COOH) C->D Pathway 1 E Step 2b: Azide Conjugation (CuAAC) (e.g., with R²-Alkyne) C->E Pathway 2 F Final Conjugate: R¹-NH-PEG10-N₃ D->F G Final Conjugate: Alkyne-R²-Triazole-PEG10-NH₂ E->G I Step 3: Azide Conjugation (CuAAC) (e.g., with R²-Alkyne) F->I Click Chemistry J Step 3: Amine Conjugation (e.g., with R¹-COOH) G->J Amide Bond Formation H Final Conjugate: R¹-NH-PEG10-Triazole-R² I->H J->H

Caption: General workflow for bioconjugation using this compound.

Experimental Protocols

Protocol 1: Deprotection of the Boc Group

The removal of the Boc protecting group is typically the first step to reveal the primary amine for conjugation. This is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).

Methodology:

  • Dissolve the this compound linker in anhydrous DCM in a dry glass vial under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the TFA solution to the vial while stirring. A common ratio is a 20-50% (v/v) solution of TFA in DCM.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).

  • The resulting product, Azido-PEG10-Amine, is typically obtained as a TFA salt and can often be used in the next step without further purification.

Quantitative Data Summary for Boc Deprotection:

Parameter Recommended Condition Notes
Solvent Anhydrous Dichloromethane (DCM) Ensures a non-reactive medium.
Reagent Trifluoroacetic Acid (TFA) A strong acid that efficiently cleaves the Boc group.
TFA Concentration 20-50% (v/v) in DCM Higher concentrations lead to faster deprotection.
Temperature 0°C to Room Temperature Start at 0°C to control the initial reaction rate.
Reaction Time 1 - 4 hours Monitor by TLC or LC-MS for completion.

| Expected Yield | >95% (crude) | The reaction is typically high-yielding. |

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," forms a stable triazole linkage between the azide group of the PEG linker and a terminal alkyne on a target molecule. The reaction is highly efficient and bio-orthogonal. A copper(I) catalyst is required, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand is often used to protect biomolecules and enhance the reaction rate.

G cluster_0 CuAAC 'Click Chemistry' Signaling Pathway A Cu(II)SO₄ C Cu(I) Ion A->C Reduction B Sodium Ascorbate B->C E Copper-Acetylide Intermediate C->E D Terminal Alkyne D->E Coordination G Six-membered Cu Intermediate E->G Cycloaddition F Azide (on PEG Linker) F->G G->C Catalyst Regeneration H Stable Triazole Product G->H Rearrangement & Release of Cu(I) G cluster_0 Troubleshooting Bioconjugation Issues Start Problem: Low Conjugation Yield Check1 Was Boc deprotection successful? Start->Check1 Check2 Is the CuAAC reaction the issue? Check1->Check2 Yes Solution1a Verify deprotection via LC-MS. Ensure fresh TFA/DCM was used. Check1->Solution1a No Solution2a Was Sodium Ascorbate solution fresh? Check2->Solution2a Possible Check3 Is purification the issue? Check2->Check3 No Solution1b Increase reaction time or TFA concentration. Solution1a->Solution1b Solution2b Optimize Cu(I) concentration and ligand ratio. Solution2a->Solution2b Solution2c Check for biomolecule degradation (run SDS-PAGE). Consider a copper-free click reaction. Solution2b->Solution2c Solution3a Review purification method. Is MWCO of dialysis membrane correct? Is SEC column appropriate for size? Check3->Solution3a Yes Solution3b Check for non-specific binding to purification media. Adjust buffer ionic strength. Solution3a->Solution3b

References

Application Notes and Protocols: Azido-PEG10-Boc Reaction with DBCO-Functionalized Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reaction between an Azido-PEG10-Boc molecule and a DBCO (Dibenzocyclooctyne)-functionalized molecule is a prime example of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a type of "click chemistry" reaction that is highly efficient, specific, and biocompatible.[1][][][4][5] A key advantage of SPAAC is that it is a copper-free reaction, which circumvents the cytotoxicity associated with copper catalysts, making it ideal for applications in biological systems.

The this compound reagent contains three key components:

  • An azide group (-N3) which is the reactive moiety for the click chemistry reaction.

  • A polyethylene glycol (PEG) spacer of 10 units . This PEG linker enhances water solubility and can improve the pharmacokinetic properties of the final conjugate.

  • A Boc-protected amine (Boc-NH) . The tert-butyloxycarbonyl (Boc) is a protecting group for the primary amine, which can be removed under acidic conditions to allow for further functionalization if desired.

The DBCO-functionalized molecule contains a strained cyclooctyne ring system. The ring strain is the driving force for the reaction with the azide, allowing it to proceed rapidly and specifically under physiological conditions without the need for a catalyst. The reaction results in the formation of a stable triazole linkage.

Applications

The versatility and biocompatibility of the Azido-PEG-Boc and DBCO reaction have led to its widespread use in various fields of research and development:

  • Bioconjugation: This reaction is extensively used to link different types of biomolecules, such as proteins, peptides, nucleic acids, and lipids.

  • Live Cell Imaging and Labeling: The bioorthogonal nature of the SPAAC reaction allows for the labeling of molecules in living cells and organisms without interfering with biological processes.

  • Drug Delivery and Development: This chemistry is employed in the creation of targeted drug delivery systems and antibody-drug conjugates (ADCs).

  • Hydrogel Formation: Injectable hydrogels can be synthesized using SPAAC for applications such as tissue engineering and as embolic agents.

  • Surface Modification: Immobilizing biomolecules on surfaces for various biotechnological applications.

Data Presentation

The following tables summarize key quantitative data and reaction parameters for the SPAAC reaction between azido-functionalized PEG and DBCO-containing molecules.

Table 1: Typical Reaction Conditions for SPAAC

ParameterConditionNotes
Solvent Aqueous buffers (e.g., PBS, HEPES), Organic solvents (e.g., DMSO, DMF, DCM)The choice of solvent depends on the solubility of the reactants. For biological molecules, aqueous buffers are preferred. Organic co-solvents can be used to aid solubility.
pH 7.0 - 8.0Higher pH values can sometimes increase the reaction rate.
Temperature Room temperature (20-25°C) or 4°CThe reaction proceeds efficiently at room temperature. Incubation at 4°C overnight is also common.
Reaction Time 2 - 24 hoursReaction times can vary depending on the specific reactants and their concentrations.
Molar Ratio (Azide:DBCO) 1:1 to 1:2 (or 1.5-2 fold excess of one reactant)A slight excess of one reactant can be used to ensure complete consumption of the other.

Table 2: Purification and Characterization Techniques

TechniquePurposePrinciple
Size-Exclusion Chromatography (SEC) PurificationSeparates molecules based on their size. Effective for removing unreacted small molecules from larger conjugates.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification and AnalysisSeparates molecules based on their hydrophobicity.
Ion-Exchange Chromatography (IEC) PurificationSeparates molecules based on their net charge.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) CharacterizationSeparates proteins based on molecular weight, allowing visualization of the conjugated product which will have a higher molecular weight.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) CharacterizationProvides the exact molecular weight of the conjugate, confirming successful reaction.
UV-Vis Spectroscopy Reaction MonitoringThe consumption of DBCO can be monitored by the decrease in its absorbance at around 310 nm.

Experimental Protocols

Protocol 1: General SPAAC Reaction between this compound and a DBCO-Functionalized Molecule

This protocol describes the general procedure for conjugating this compound to a DBCO-functionalized molecule.

Materials:

  • This compound

  • DBCO-functionalized molecule of interest

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF (if needed for dissolving reactants)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of this compound in the reaction buffer. If solubility is an issue, dissolve it first in a minimal amount of DMSO or DMF and then add it to the buffer.

    • Prepare a stock solution of the DBCO-functionalized molecule in the reaction buffer or a compatible co-solvent.

  • Reaction Setup:

    • In a reaction vessel, add the solution of the DBCO-functionalized molecule.

    • Add the this compound solution to the reaction vessel. A 1.5 to 2-fold molar excess of the Azido-PEG is often used.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or agitation.

  • Monitoring the Reaction (Optional):

    • The reaction progress can be monitored by techniques such as RP-HPLC or LC-MS to observe the formation of the product and consumption of the reactants. The disappearance of the DBCO can also be tracked by UV-Vis spectroscopy at ~310 nm.

Protocol 2: Boc-Deprotection of the PEGylated Conjugate (Optional)

This protocol is for the removal of the Boc protecting group to expose the primary amine for further functionalization.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the dried Boc-protected conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Removal of TFA: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Precipitate the deprotected product by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Protocol 3: Purification of the Conjugate

This protocol outlines a general method for purifying the final conjugate using Size-Exclusion Chromatography (SEC).

Materials:

  • Crude reaction mixture from Protocol 1

  • SEC column with an appropriate molecular weight cutoff

  • Elution buffer compatible with the conjugate

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the chosen elution buffer.

  • Sample Loading: Load the crude reaction mixture onto the column.

  • Elution: Elute the sample with the elution buffer. The larger conjugate will elute before the smaller, unreacted starting materials.

  • Fraction Collection: Collect fractions and analyze them using SDS-PAGE or HPLC to identify the fractions containing the purified conjugate.

  • Pooling and Concentration: Pool the pure fractions and concentrate if necessary.

Visualizations

SPAAC_Reaction cluster_reactants Reactants cluster_product Product This compound This compound N3-(CH2CH2O)10-NHBoc Conjugate Stable Triazole Conjugate R-Triazole-(CH2CH2O)10-NHBoc This compound->Conjugate SPAAC (Copper-Free) DBCO_Molecule DBCO-Functionalized Molecule R-DBCO DBCO_Molecule->Conjugate

Caption: SPAAC reaction between this compound and a DBCO-molecule.

Experimental_Workflow A Reactant Preparation (this compound & DBCO-Molecule) B SPAAC Reaction (Mix and Incubate) A->B C Reaction Monitoring (Optional) (HPLC, LC-MS, UV-Vis) B->C D Purification (e.g., SEC, RP-HPLC) B->D C->D E Characterization (SDS-PAGE, Mass Spec) D->E F Boc-Deprotection (Optional) (TFA Treatment) E->F G Further Functionalization F->G Logical_Relationships cluster_components Core Components cluster_reaction Reaction cluster_applications Applications Azide Azide (-N3) SPAAC SPAAC (Click Chemistry) Azide->SPAAC DBCO DBCO DBCO->SPAAC PEG PEG Spacer PEG->SPAAC improves solubility Boc Boc-Protecting Group Boc->SPAAC allows further steps Bioconjugation Bioconjugation SPAAC->Bioconjugation DrugDelivery Drug Delivery SPAAC->DrugDelivery Imaging Live Cell Imaging SPAAC->Imaging Hydrogels Hydrogel Formation SPAAC->Hydrogels

References

Troubleshooting & Optimization

How to improve low yield in Azido-PEG10-Boc conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Azido-PEG10-Boc conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive ends of the this compound linker and what are their respective conjugation chemistries?

A1: this compound is a heterobifunctional linker with two distinct reactive ends:

  • Azide (-N₃) Group: This group is primarily used for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions form a stable triazole linkage with an alkyne-containing molecule.[1]

  • Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine.[3][4] It is stable under many conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid, TFA) to reveal a primary amine (-NH₂). This free amine can then be conjugated to molecules containing a suitable reactive group, most commonly a carboxylic acid, to form a stable amide bond.

Q2: How should I store the this compound reagent?

A2: To ensure its stability and reactivity, the reagent should be stored at -20°C, protected from moisture and light. Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent over time.

Q3: What are the best solvents for this compound conjugation reactions?

A3: this compound is soluble in a range of polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The choice of solvent will largely depend on the solubility of your substrate molecule. For aqueous-based reactions like CuAAC, co-solvents such as DMSO or DMF are often used to ensure all reactants are in solution.

Troubleshooting Guide 1: Low Yield in Azide-Alkyne "Click Chemistry"

This section addresses common issues when reacting the azide terminus of the linker with an alkyne-functionalized molecule.

Scenario 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: My CuAAC reaction yield is very low or I see no product formation.

Below is a troubleshooting workflow to diagnose and resolve potential issues.

start Low CuAAC Yield reagent_check Check Reagent Integrity start->reagent_check catalyst_check Assess Copper Catalyst Activity start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check solubility_check Check Substrate Solubility start->solubility_check purification_check Evaluate Purification Method start->purification_check reagent_sol1 Use fresh reagents. Store azide protected from light. reagent_check->reagent_sol1 Degraded reagents? catalyst_sol1 Use a fresh solution of reducing agent (e.g., sodium ascorbate). Ensure >5 equivalents of reducing agent. catalyst_check->catalyst_sol1 Cu(I) oxidized to Cu(II)? catalyst_sol2 Add a Cu(I)-stabilizing ligand (e.g., THPTA, TBTA). Use a 2:1 or 5:1 ligand-to-copper ratio. catalyst_check->catalyst_sol2 Ligand absent or insufficient? conditions_sol1 Degas all solvents and solutions thoroughly (Ar or N2 sparging). conditions_check->conditions_sol1 Oxygen present? conditions_sol2 Degas solvents. Run reaction at a lower temperature. conditions_check->conditions_sol2 Side reactions observed? (Glaser coupling) solubility_sol1 Use a co-solvent (e.g., DMSO, DMF) to ensure a homogenous mixture. solubility_check->solubility_sol1 Precipitation observed? purification_sol1 Switch to Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC for purification of PEGylated molecules. purification_check->purification_sol1 Losing product during workup?

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Quantitative Data Summary: CuAAC Reaction Parameters

ParameterRecommended ConditionRationale & Potential Impact on Yield
Copper Source CuSO₄·5H₂O (with reducing agent) or Cu(I) source (e.g., CuI)Cu(I) is the active catalyst. If using Cu(II), a reducing agent is essential. Incomplete reduction leads to low yield.
Reducing Agent Sodium Ascorbate (Freshly prepared)Prone to degradation. An old solution will be ineffective at reducing Cu(II) to Cu(I). Use 5-10 equivalents.
Ligand THPTA, TBTAStabilizes the Cu(I) catalyst, preventing oxidation and increasing reaction efficiency. A 2:1 to 5:1 ligand-to-copper ratio is often recommended.
Solvent System Aqueous buffer (e.g., PBS) with co-solvents (DMSO, DMF)PEGylated reagents or hydrophobic substrates may require organic co-solvents to ensure complete solubility.
Oxygen Must be excludedOxygen oxidizes the Cu(I) catalyst to the inactive Cu(II) state, halting the reaction. Degassing solvents is critical.
Temperature Room Temperature (20-25 °C)Gentle heating (40-50 °C) can sometimes increase the rate but may also promote the oxidative homocoupling of alkynes (Glaser-Hay side reaction).
Scenario 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Problem: My copper-free SPAAC reaction is slow or has a low yield.

SPAAC avoids the use of a toxic copper catalyst, making it ideal for biological applications. However, its success is highly dependent on the reactivity of the strained alkyne.

Common IssueTroubleshooting Recommendation
Low Reactivity of Strained Alkyne The reaction rate is dictated by the ring strain of the cyclooctyne. Reagents like DBCO (Dibenzocyclooctyne) or BCN (Bicyclononyne) are highly reactive and recommended for efficient conjugation. If using a less strained alkyne, a low yield may be unavoidable.
Steric Hindrance The PEG chain or bulky groups near the azide or alkyne can slow the reaction. Consider using a linker with a longer PEG chain to extend the azide further from the core molecule.
Inaccurate Quantification Ensure the concentrations of both the azide-labeled molecule and the strained alkyne are accurately determined before starting the reaction.
Hydrolysis of Linker If the strained alkyne is functionalized with a group susceptible to hydrolysis (e.g., an NHS ester), ensure it is used immediately after preparation.

Troubleshooting Guide 2: Low Yield in Amine Conjugation (Post-Boc Deprotection)

This section addresses issues related to the deprotection of the Boc group and the subsequent conjugation of the revealed amine to a carboxylic acid.

Step 1: Boc Deprotection

Problem: The Boc group is not being fully removed, or my molecule is degrading.

start Boc Deprotection Issues incomplete_deprotection Incomplete Deprotection (Starting material remains) start->incomplete_deprotection degradation Molecule Degradation (Side products observed) start->degradation sol1 Increase TFA concentration (e.g., from 20% to 50% in DCM). Increase reaction time (monitor by TLC/LC-MS). incomplete_deprotection->sol1 Insufficient acid or time? sol2 Use milder acidic conditions if other acid-sensitive groups are present (e.g., lower TFA concentration, shorter time). degradation->sol2 Molecule acid-labile? sol3 Add a carbocation scavenger like triisopropylsilane (TIS) to the reaction mixture. degradation->sol3 Carbocation side reactions?

Caption: Troubleshooting decision tree for Boc deprotection issues.

Step 2: Amide Coupling

Problem: My EDC/NHS-mediated amide coupling reaction has a low yield.

After successful Boc deprotection, the free amine is typically reacted with a carboxylic acid that has been activated with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Quantitative Data Summary: Amide Coupling Reaction Parameters

ParameterRecommended ConditionRationale & Potential Impact on Yield
Reagent Quality Fresh, anhydrous EDC and NHSEDC is particularly sensitive to moisture and can rapidly lose activity. Use freshly opened vials or store properly under inert gas.
Activation pH pH 4.5 - 6.0The activation of the carboxylic acid with EDC is most efficient under slightly acidic conditions.
Coupling pH pH 7.2 - 8.0The reaction of the activated NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH.
Solvent Anhydrous DMF or DMSOFor non-aqueous reactions, the absence of water is critical to prevent hydrolysis of the activated NHS-ester.
Buffers Amine-free buffers (e.g., MES, PBS)Buffers containing primary amines (like Tris or glycine) will compete with your substrate for the activated carboxylic acid, drastically reducing the yield.
Stoichiometry 1.5 - 5 equivalents of EDC/NHS over carboxylic acidUsing an excess of coupling reagents can help drive the activation step to completion.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your molecule is sensitive to acid-catalyzed side reactions, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer, and concentrate.

Protocol 2: General CuAAC "Click" Reaction
  • Prepare Stock Solutions:

    • Azido-PEG10-conjugate: 10 mg/mL in degassed PBS or buffer.

    • Alkyne-substrate: 10 mM in degassed DMSO or buffer.

    • CuSO₄: 100 mM in water.

    • THPTA ligand: 200 mM in water.

    • Sodium Ascorbate: 1 M in water (must be made fresh).

  • Reaction Setup: In a reaction vial, add the Azido-PEG10-conjugate (1 equivalent).

  • Add the alkyne-substrate (1.1 - 1.5 equivalents).

  • Add the THPTA solution (0.2 equivalents, for a 2:1 ligand-to-copper ratio).

  • Add the CuSO₄ solution (0.1 equivalents).

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution (0.5 - 1.0 equivalents) to the mixture.

  • Incubation: Incubate at room temperature for 1-4 hours, protected from light.

  • Monitoring & Purification: Monitor by LC-MS. Purify the final conjugate using Size-Exclusion Chromatography (SEC), dialysis, or Reversed-Phase HPLC to remove the copper catalyst and unreacted reagents.

Protocol 3: EDC/NHS Amide Coupling
  • Activation Step: Dissolve the carboxylic acid-containing molecule (1 equivalent) in an amine-free buffer (e.g., MES buffer, pH 6.0) or anhydrous DMF.

  • Add NHS (1.5 equivalents) and then EDC (1.5 equivalents).

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Step: Dissolve the deprotected amino-PEG10-conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Add the activated carboxylic acid solution to the amine solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching & Purification: Quench any unreacted NHS-esters by adding an amine-containing buffer (e.g., Tris or glycine). Purify the final conjugate using an appropriate chromatographic method like SEC or RP-HPLC.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers. Below are frequently asked questions (FAQs) and troubleshooting guides to help resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of the PEG linker incomplete?

Incomplete Boc deprotection can arise from several factors, often related to reaction conditions and the nature of the substrate.

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid, commonly trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2][3] The effectiveness of the acid can be diminished by the presence of water.[2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.

  • Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection as it needs to fully solvate both the PEG-linker conjugate and the acid. Poor solubility of the starting material can lead to an incomplete reaction.

  • Reagent Quality: The use of old or degraded reagents, such as TFA that has absorbed water, can lead to reduced efficacy.

Q2: I'm observing unexpected side products after the deprotection reaction. What could be the cause?

The formation of side products is often linked to the reactive nature of the tert-butyl cation generated during the cleavage of the Boc group.

  • Alkylation by tert-butyl Cations: The tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products. Electron-rich aromatic rings, thiols, and guanidines are particularly susceptible to tert-butylation.

  • Cleavage of Other Acid-Labile Functional Groups: If your molecule contains other acid-sensitive functional groups, such as certain esters or other protecting groups (e.g., trityl), they may also be cleaved under the acidic deprotection conditions. For instance, one user reported a 10-20% loss of ester bonds during TFA-mediated Boc deprotection.

Q3: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be employed to monitor the reaction's progress.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

If you are experiencing incomplete removal of the Boc group, consider the following troubleshooting steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. For example, you can move from a 20% TFA solution to a 50% solution.

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration and continue to monitor its progress using TLC or LC-MS.

  • Increase Reaction Temperature: If the reaction is being conducted at 0°C, allow it to warm to room temperature.

  • Use a Stronger Acid System: If increasing the concentration and time is ineffective, consider a stronger acid system, such as 4M HCl in 1,4-dioxane.

  • Ensure Proper Dissolution: Confirm that your PEGylated compound is fully dissolved in the chosen solvent.

Issue 2: Formation of Side Products

To minimize the formation of unwanted side products, the following strategies can be implemented:

  • Use of Scavengers: To prevent alkylation by the tert-butyl cation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole. A frequently used mixture is TFA/TIS/water (95:2.5:2.5).

  • Milder Deprotection Conditions: If your molecule contains acid-sensitive functional groups, consider alternative, milder deprotection methods:

    • Lewis Acid Catalysis: Reagents like zinc bromide or trimethylsilyl iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions.

    • Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.

    • Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group.

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temperature30 minutes - 2 hours
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom TemperatureVaries by substrate

Table 2: Common Scavengers to Prevent Side Reactions

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5-5%Traps tert-butyl cations
Water2.5-5%Traps tert-butyl cations
Thioanisole2.5-5%Traps tert-butyl cations

Experimental Protocols

Standard Boc Deprotection using TFA in DCM

This protocol is suitable for many common PEG linkers.

  • Preparation: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Co-evaporate with toluene (3x) to ensure the complete removal of residual TFA. The resulting amine trifluoroacetate salt can often be used directly in the next step.

    • For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Monitoring by Thin-Layer Chromatography (TLC)
  • Spotting: Spot the reaction mixture on a silica gel TLC plate alongside the starting material.

  • Elution: Elute with an appropriate solvent system (e.g., a mixture of DCM and methanol).

  • Visualization: Visualize the spots under UV light if the compounds are UV-active. Stain the plate with ninhydrin, which specifically visualizes primary and secondary amines, to confirm the presence of the deprotected product. A successful deprotection will show the disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) corresponding to the free amine.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up start Dissolve Boc-PEG in DCM cool Cool to 0°C start->cool add_reagents Add TFA (+ Scavengers) cool->add_reagents react Stir at 0°C to RT add_reagents->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete concentrate Concentrate monitor->concentrate Complete neutralize Neutralize (optional) concentrate->neutralize purify Purify neutralize->purify end end purify->end Final Product (Free Amine) Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Boc_PEG R-NH-Boc Protonated R-NH-Boc(H⁺) Boc_PEG->Protonated Protonation TFA + TFA (H⁺) Amine R-NH₃⁺ Protonated->Amine Cleavage Isobutylene + Isobutylene CO2 + CO₂ Troubleshooting_Tree cluster_solutions1 Primary Checks cluster_solutions2 Secondary Checks cluster_solutions3 Side Product Mitigation start Incomplete Boc Deprotection? check_time_temp Increase Reaction Time / Temperature start->check_time_temp Yes side_products Side Products Observed? start->side_products No check_conc Increase TFA Concentration check_time_temp->check_conc check_reagents Use Fresh Reagents check_conc->check_reagents check_solvent Ensure Substrate Solubility check_reagents->check_solvent stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) check_solvent->stronger_acid success Successful Deprotection stronger_acid->success add_scavengers Add Scavengers (e.g., TIS) side_products->add_scavengers Yes side_products->success No milder_cond Use Milder Deprotection Conditions add_scavengers->milder_cond milder_cond->success

References

Strategies to enhance the solubility of Azido-PEG10-Boc constructs.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG10-Boc. This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of this construct.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a bifunctional molecule designed with solubility in mind. The hydrophilic polyethylene glycol (PEG) spacer, consisting of 10 PEG units, significantly increases the water solubility of the compound in aqueous solutions[1][2]. The molecule also contains an azide group and a Boc-protected amine. Generally, this construct is soluble in water and common organic solvents such as Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM)[2][3]. However, the solubility can be influenced by the presence of the hydrophobic tert-Butoxycarbonyl (Boc) protecting group.

Q2: My this compound is not dissolving properly in an aqueous buffer. What could be the issue?

A2: While the PEG chain confers hydrophilicity, several factors can hinder dissolution in aqueous media:

  • Concentration: You may be attempting to create a solution that is above the compound's saturation limit in that specific buffer.

  • Purity: Impurities from synthesis or degradation can significantly impact solubility.

  • Temperature: The temperature of the solvent can affect the rate and extent of dissolution.

  • Hydrophobic Effects: The Boc group is hydrophobic and can contribute to poor aqueous solubility, especially at higher concentrations where molecules may aggregate.

  • Buffer Composition: The salt concentration and pH of your buffer can influence the solubility of the PEG construct.

Q3: What alternative solvents or co-solvents can be used to dissolve this compound?

A3: If you are encountering issues with a single solvent system, consider using a co-solvent or switching to a different solvent. PEGs are soluble in a wide range of organic solvents[4]. For Boc-protected amines, which can be challenging, a mixture of solvents is often effective. A common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then slowly add the aqueous buffer to the desired final concentration.

Table 1: Recommended Solvents for this compound
SolventTypePolarityNotes
Water AqueousHighGood for dilute solutions; solubility can be limited by the Boc group.
DMSO OrganicHighExcellent choice for creating high-concentration stock solutions.
DMF OrganicHighSimilar to DMSO, effective for initial dissolution before aqueous dilution.
DCM OrganicMediumUseful for reactions and purification but less common for final aqueous buffers.
Ethanol OrganicHighCan be used as a co-solvent with water to improve solubility.
Acetonitrile OrganicMediumMay be used in certain applications, often in combination with water.

Q4: Can heating improve the solubility of my this compound construct?

A4: Yes, gentle heating can aid in the dissolution process. Polyethylene glycol can be dissolved in warm water (up to 80-90 °C) without adverse effects. However, caution is advised. The Boc group can be thermally labile, especially under acidic conditions. It is recommended to use the lowest effective temperature (e.g., 30-40°C) and to avoid prolonged heating to prevent potential degradation of the construct.

Troubleshooting Workflows & Protocols

Logical Workflow for Solubility Troubleshooting

The following diagram outlines a step-by-step process for addressing solubility challenges with this compound.

G cluster_0 cluster_1 Initial Checks cluster_2 Primary Strategies cluster_3 Advanced Strategies cluster_4 start Start: this compound Fails to Dissolve check_conc Is the concentration too high? start->check_conc check_purity Verify compound purity and integrity check_conc->check_purity If concentration is reasonable check_temp Is the solvent at room temperature? check_purity->check_temp sonicate Vortex or Sonicate for 5-10 minutes check_temp->sonicate gentle_heat Apply Gentle Heat (30-40°C) sonicate->gentle_heat If still insoluble end_success Success: Compound Dissolved sonicate->end_success If soluble cosolvent Use a Co-solvent: 1. Dissolve in min. DMSO/DMF 2. Titrate in aqueous buffer gentle_heat->cosolvent If still insoluble gentle_heat->end_success If soluble change_solvent Switch to an alternative organic solvent (e.g., DMF) cosolvent->change_solvent If aqueous system is not required cosolvent->end_success If soluble change_solvent->end_success If soluble

Caption: A troubleshooting workflow for enhancing the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol is designed for creating a stock solution in an organic solvent, which can then be diluted into aqueous buffers.

  • Weigh the Compound: Accurately weigh the required amount of this compound in a suitable vial. To make handling easier, especially for low-melting solids, allow the reagent vial to reach room temperature before opening to prevent moisture condensation.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-100 mM).

  • Promote Dissolution: Vortex the vial for 1-2 minutes. If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

  • Gentle Heat (Optional): If sonication is insufficient, warm the solution to 30-40°C in a water bath for 10-15 minutes, vortexing intermittently.

  • Storage: Once fully dissolved, store the stock solution at -20°C, preferably under an inert gas like argon or nitrogen to minimize air exposure. Avoid repeated freeze-thaw cycles.

Protocol 2: Co-Solvent Method for Aqueous Solutions

This protocol describes how to prepare an aqueous solution of this compound using a co-solvent.

  • Initial Dissolution: Prepare a highly concentrated solution of this compound in a minimal volume of a water-miscible organic solvent (e.g., DMSO) following steps 1-3 of Protocol 1. The goal is to fully dissolve the compound.

  • Prepare Aqueous Buffer: In a separate tube, prepare the final volume of your desired aqueous buffer.

  • Titration: While vortexing the aqueous buffer, slowly add the concentrated organic stock solution drop by drop.

  • Observe: Monitor the solution for any signs of precipitation. If the solution remains clear, the compound is soluble at that concentration.

  • Optimization: If precipitation occurs, the final concentration is too high for that specific co-solvent/buffer ratio. Repeat the process with a lower target concentration or a slightly higher percentage of the organic co-solvent.

Molecular Influences on Solubility

The solubility of this compound is a balance between its hydrophilic and hydrophobic components. Understanding this relationship is key to troubleshooting.

G cluster_0 This compound Structure cluster_1 Component Properties cluster_2 Impact on Solubility mol N3 - (CH2CH2O)10 - NH-Boc peg PEG10 Chain (CH2CH2O)10 boc Boc Group -C(O)OC(CH3)3 azide Azide Group -N3 peg_sol Strongly Hydrophilic Promotes solubility in water and polar solvents. peg->peg_sol Contributes to boc_sol Hydrophobic Limits solubility in water, especially at high concentrations. boc->boc_sol Contributes to azide->peg_sol Contributes to (polar nature)

Caption: Structural components of this compound and their influence on solubility.

References

Common side reactions with Azido-PEG10-Boc and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG10-Boc. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains an azide group on one end and a Boc-protected amine on the other, connected by a 10-unit polyethylene glycol (PEG) spacer. The azide group is commonly used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with alkyne-containing molecules. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to carboxylic acids or other electrophilic groups. This linker is frequently used in bioconjugation, drug delivery, and proteomics.

2. My azide-alkyne click chemistry reaction is inefficient. What are the potential causes and solutions?

Several factors can lead to low yields in click chemistry reactions involving this compound. The primary culprits are often related to the stability of the azide group and the reaction conditions.

Troubleshooting Inefficient Click Chemistry:

Potential Cause Explanation Recommended Solution
Azide Reduction The azide group can be reduced to an amine in the presence of common reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which are often used in protein and antibody handling. This amine will not react with alkynes.Avoid using DTT and TCEP in buffers that will come into contact with the azide-linker. If a reducing agent is necessary for your biomolecule, consider alternative, milder reducing agents or perform a buffer exchange step to remove the reducing agent before introducing the this compound.
Copper(I) Catalyst Issues (for CuAAC) The Cu(I) catalyst is essential for the CuAAC reaction but can be readily oxidized to the inactive Cu(II) state. Copper can also cause aggregation or degradation of sensitive biomolecules.Use a copper-coordinating ligand, such as TBTA or THPTA, to stabilize the Cu(I) oxidation state. Include a reducing agent like sodium ascorbate in the reaction mixture to regenerate Cu(I). To minimize biomolecule damage, keep reaction times as short as possible and optimize the copper concentration.
Steric Hindrance The accessibility of the azide or alkyne groups on large biomolecules can be limited, leading to poor reaction efficiency.Consider using a longer PEG linker to increase the distance between the reactive groups and the biomolecule's surface. Optimize the pH and buffer conditions to ensure the biomolecule is in a favorable conformation for the reaction.

Experimental Workflow for CuAAC Reaction:

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Biomolecule Alkyne-Modified Biomolecule Mix Reaction Mixture Biomolecule->Mix AzidoPEG This compound AzidoPEG->Mix Copper CuSO4 Copper->Mix Ligand Ligand (e.g., TBTA) Ligand->Mix Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Mix Purify Purification (e.g., SEC, Dialysis) Mix->Purify Incubate Analyze Analysis (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

3. I am observing unexpected side products after the Boc deprotection step. What could be going wrong?

Premature or incomplete Boc deprotection, as well as side reactions of the newly exposed amine, are common issues.

Troubleshooting Boc Deprotection:

Potential Cause Explanation Recommended Solution
Premature Deprotection The Boc protecting group is sensitive to strong acids. Exposure to acidic conditions during other experimental steps can lead to its premature removal.Maintain a neutral or slightly basic pH in all buffers and solutions prior to the intended deprotection step.
Incomplete Deprotection Insufficient acid concentration or reaction time will result in incomplete removal of the Boc group, leading to a heterogeneous product.Use a sufficient concentration of a suitable acid, such as trifluoroacetic acid (TFA), for an adequate amount of time. Monitor the reaction progress using techniques like mass spectrometry or HPLC to ensure complete deprotection.
Side Reactions of the Amine Once the Boc group is removed, the resulting primary amine is nucleophilic and can react with any electrophilic species present in the reaction mixture, leading to unwanted cross-reactivity.Perform the Boc deprotection as the final step before the intended amine coupling reaction. Ensure the reaction mixture is free of any unwanted electrophiles. A buffer exchange step after deprotection can be beneficial.

Boc Deprotection and Amine Coupling Logic:

Boc_Deprotection_Logic Start Start with This compound Click_Reaction Perform Azide Reaction (e.g., CuAAC) Start->Click_Reaction Purification1 Purification Click_Reaction->Purification1 Deprotection Boc Deprotection (e.g., TFA) Amine_Coupling Amine Coupling Reaction (e.g., NHS Ester) Deprotection->Amine_Coupling Purification1->Deprotection Final_Product Final Conjugate Amine_Coupling->Final_Product

Caption: A logical workflow for sequential reactions involving this compound.

4. My protein/antibody is aggregating after conjugation with this compound. How can I prevent this?

Protein aggregation during or after conjugation can be a significant problem. The PEG linker itself is designed to improve solubility, but other factors can contribute to aggregation.

Preventing Aggregation:

Potential Cause Explanation Recommended Solution
High Degree of Labeling Attaching too many PEG chains to a single biomolecule can alter its surface properties and lead to aggregation.Reduce the molar excess of the this compound linker used in the reaction to achieve a lower degree of labeling.
Presence of Copper Catalyst As mentioned previously, copper ions can induce protein aggregation.Minimize the copper concentration and reaction time. Ensure a suitable ligand is used. For highly sensitive proteins, consider using a copper-free click chemistry method like SPAAC.
Buffer Conditions Suboptimal pH or ionic strength of the buffer can contribute to protein instability and aggregation.Optimize the buffer composition, pH, and ionic strength for your specific protein. The addition of stabilizing excipients, such as arginine or polysorbate, may also be beneficial.

Key Experimental Protocols

Standard Protocol for Boc Deprotection:

  • Dissolve the Boc-protected compound: Dissolve the this compound containing molecule in a suitable solvent, such as dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA): Add an excess of TFA to the solution (e.g., a 1:1 mixture of TFA and DCM).

  • Incubate: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction: Check for the completion of the deprotection by thin-layer chromatography (TLC) or mass spectrometry.

  • Remove the acid: Evaporate the TFA and solvent under reduced pressure.

  • Purify: Purify the resulting amine-containing product, for example, by silica gel chromatography if it's a small molecule, or by buffer exchange (e.g., dialysis or spin filtration) if it's a biomolecule conjugate.

Disclaimer: These are general guidelines. Optimal reaction conditions, such as reagent concentrations, reaction times, and purification methods, should be determined empirically for each specific application. Always consult the relevant literature and safety data sheets before performing any experiment.

Technical Support Center: Purification of Azido-PEG10-Boc Reaction Products by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Azido-PEG10-Boc reaction products using High-Performance Liquid Chromatography (HPLC). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to navigate common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a heterobifunctional linker molecule. It contains an azide group for "click chemistry" reactions, a 10-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine, a common protecting group in peptide synthesis.[1][2] Accurate purification is critical to remove unreacted starting materials and side products, ensuring the integrity and reliability of subsequent conjugation reactions in drug development and other applications.

Q2: Which HPLC method is best suited for purifying this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying small PEGylated molecules like this compound.[3][] This technique separates molecules based on their hydrophobicity. Since the PEG chain itself does not have a UV chromophore, detection is best achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[5]

Q3: What are the potential impurities in an this compound reaction mixture?

Impurities can arise from the starting materials or side reactions during synthesis. Common impurities may include:

  • Unreacted PEG starting material (e.g., a diol or a mesylate precursor).

  • By-products from incomplete reactions.

  • Compounds where the Boc group has been prematurely cleaved.

  • Small molecule reagents used in the synthesis.

Q4: Is the Boc protecting group stable under typical RP-HPLC conditions?

The Boc group is generally stable in standard RP-HPLC mobile phases containing up to 0.1% trifluoroacetic acid (TFA). However, prolonged exposure to acidic conditions, especially during fraction collection and solvent evaporation, can lead to partial or complete deprotection. It is advisable to neutralize collected fractions if they are to be stored for extended periods before drying.

Q5: My PEGylated product is showing a broad peak or streaking in the chromatogram. What could be the cause?

Peak broadening with PEGylated molecules is a known phenomenon and can be attributed to the polydispersity of the PEG chain itself, where a sample may contain a distribution of PEG chain lengths. While this compound is a discrete PEG linker, impurities with different PEG chain lengths can contribute to peak broadening. Other causes can include interactions with the stationary phase or issues with the mobile phase composition.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No Peak or Very Small Peak 1. Incorrect Detector: The PEG backbone lacks a strong UV chromophore.1. Use a universal detector like an ELSD or CAD. If using a UV detector, detection may be poor.
2. Sample Precipitation: The compound may have precipitated in the sample vial or on the column.2. Ensure the sample is fully dissolved in the mobile phase. Consider adjusting the solvent composition.
Broad Peaks 1. Column Overload: Injecting too much sample can lead to peak broadening.1. Reduce the injection volume or the concentration of the sample.
2. Secondary Interactions: The molecule may be interacting with active sites on the silica backbone of the column.2. Use a high-purity, end-capped column. Adding a small amount of an ion-pairing agent like TFA (0.05-0.1%) to the mobile phase can improve peak shape.
3. Polydispersity of Impurities: Co-eluting impurities with varying PEG chain lengths can cause broadening.3. Optimize the gradient to improve the separation of individual components.
Low Recovery 1. Non-specific Binding: The compound may be irreversibly binding to the column matrix.1. Ensure the column is properly equilibrated. A different stationary phase (e.g., C8 instead of C18) may be beneficial.
2. Sample Loss During Workup: The compound may be lost during solvent evaporation.2. Use lyophilization (freeze-drying) instead of rotary evaporation, especially if TFA is present in the mobile phase, to minimize sample degradation and loss.
Unexpected Peaks 1. Boc Deprotection: The acidic mobile phase may be cleaving the Boc group.1. Minimize the time the sample is exposed to acidic conditions. Neutralize collected fractions with a base like ammonium bicarbonate if necessary. Consider using a less acidic mobile phase modifier like formic acid.
2. Contamination: The sample, solvent, or HPLC system may be contaminated.2. Run a blank gradient to check for system peaks. Ensure high-purity solvents and clean sample vials are used.
Inconsistent Retention Times 1. Inconsistent Mobile Phase Preparation: Variations in solvent composition will affect retention.1. Prepare mobile phases fresh and ensure accurate mixing. Premixing solvents can improve consistency.
2. Column Degradation: The stationary phase may be degrading over time.2. Use a guard column to protect the analytical column. If performance declines, wash or replace the column.

Experimental Protocols

Recommended HPLC Protocol for this compound Purification

This protocol provides a starting point for method development. Optimization may be required based on the specific reaction mixture and available instrumentation.

ParameterRecommendation
HPLC System Agilent 1100 or similar
Column Reversed-Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector ELSD (Nebulizer: 50 °C, Evaporator: 70 °C, Gas Flow: 1.6 SLM) or CAD
Injection Volume 20-100 µL
Sample Preparation Dissolve the crude reaction product in a minimal amount of Mobile Phase A or a mixture of A and B. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the purification of this compound.

G Purification Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto RP-HPLC filter->inject Load Sample separate Gradient Elution inject->separate detect Detect with ELSD/CAD separate->detect collect Collect Fractions detect->collect analyze Analyze Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool dry Lyophilize to Dry Product pool->dry

Caption: General workflow for HPLC purification of this compound.

Troubleshooting Logic

This decision tree provides a logical approach to diagnosing common HPLC purification issues.

G Troubleshooting Decision Tree start Problem with HPLC Result peak_issue Poor Peak Shape? start->peak_issue recovery_issue Low Recovery? start->recovery_issue retention_issue Inconsistent Retention? start->retention_issue peak_issue->recovery_issue No overload Reduce Sample Load peak_issue->overload Yes recovery_issue->retention_issue No binding Change Column/Mobile Phase recovery_issue->binding Yes mobile_phase Check Mobile Phase Prep retention_issue->mobile_phase Yes column_health Check Column Health retention_issue->column_health No gradient Optimize Gradient overload->gradient

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Azido-PEG10-Boc Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing Azido-PEG10-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound typically involves a two-step process starting from a PEG linker with a hydroxyl and an amino group. First, the hydroxyl group is converted to an azide, often via a mesylate or tosylate intermediate, followed by nucleophilic substitution with sodium azide. Subsequently, the terminal amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Q2: How should I store this compound and its precursors?

This compound should be stored at -20°C in a dry, dark environment to maintain its stability. Precursors such as amino-PEG-OH and Boc₂O should also be stored in a cool, dry place to prevent degradation.

Q3: What are the key analytical techniques to monitor the reaction progress?

The progress of the synthesis can be monitored using Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product. Further characterization of the final product and intermediates can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Q4: I'm having trouble purifying the final this compound product. What are the recommended methods?

Purification of PEGylated compounds can be challenging due to their tendency to streak on normal-phase silica gel chromatography. If streaking is observed, consider using a more polar eluent system or switching to reversed-phase chromatography for better separation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the this compound synthesis.

Issue 1: Incomplete Azidation of the PEG Linker

Symptoms:

  • NMR or MS analysis shows the presence of the starting hydroxyl-PEG-amine or a mesylated/tosylated intermediate.

  • Low yield of the desired azido-PEG-amine.

Potential Causes & Solutions:

CauseSolution
Incomplete mesylation/tosylation Ensure an excess of mesyl chloride or tosyl chloride is used. The reaction should be carried out at a low temperature (e.g., 0°C) to prevent side reactions.
Inefficient nucleophilic substitution Use a sufficient excess of sodium azide (NaN₃). The reaction may require heating (e.g., 65-80°C) and an extended reaction time (12-48 hours) to proceed to completion.
Moisture in the reaction All reagents and solvents should be anhydrous, as water can hydrolyze the mesylate/tosylate intermediate.
Issue 2: The Boc protection reaction is not working or is incomplete.

Symptoms:

  • TLC analysis shows a significant amount of the starting azido-PEG-amine remaining.

  • The final product is a mixture of protected and unprotected amine.

Potential Causes & Solutions:

CauseSolution
Insufficient Boc₂O Use a molar excess of di-tert-butyl dicarbonate (Boc₂O) (typically 1.5-2 equivalents).
Inappropriate base or base concentration A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. Ensure the correct amount of base is used to neutralize any acidic byproducts.
Low reaction temperature While many Boc protections proceed at room temperature, gentle heating (e.g., 40-55°C) can increase the reaction rate, especially for less reactive amines.
Solvent issues The chosen solvent (e.g., dichloromethane, THF, or a water/methanol/TEA mixture) should fully dissolve the starting amine.
Issue 3: Formation of multiple products or side reactions.

Symptoms:

  • TLC or LC-MS analysis shows multiple spots or peaks in addition to the desired product.

  • Difficult purification due to closely related impurities.

Potential Causes & Solutions:

CauseSolution
Di-Boc protection Over-protection of the primary amine to form a di-Boc derivative can occur, especially with a large excess of Boc₂O and prolonged reaction times. Optimize the stoichiometry of Boc₂O.
Side reactions with the azide group While generally stable, the azide group can undergo side reactions under harsh conditions. Ensure that the Boc protection step is carried out under mild conditions.
Formation of urea byproducts The formation of urea can be a side reaction in Boc protection. This can be minimized by controlling the reaction temperature and using appropriate stoichiometry.

Experimental Protocols

Protocol 1: Synthesis of Azido-PEG10-amine from Hydroxy-PEG10-amine

Materials:

  • Hydroxy-PEG10-amine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Mesyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve Hydroxy-PEG10-amine and TEA (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add mesyl chloride (1.2 equivalents) dropwise to the solution.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.

  • Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3-5 equivalents).

  • Heat the reaction mixture to 65-80°C and stir for 16-48 hours.

  • Monitor the reaction by TLC for the disappearance of the mesylate.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain Azido-PEG10-amine.

Protocol 2: Boc Protection of Azido-PEG10-amine

Materials:

  • Azido-PEG10-amine

  • Dichloromethane (DCM) or a mixture of water, methanol, and triethylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve Azido-PEG10-amine in the chosen solvent system.

  • Add the base (e.g., TEA or DIPEA, 1.5-2 equivalents).

  • Slowly add a solution of Boc₂O (1.5-2 equivalents) in the same solvent.

  • Stir the reaction at room temperature for 4-16 hours. The reaction can be gently heated to 40-55°C if the reaction is slow.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Once complete, remove the solvent under reduced pressure.

  • If using an organic solvent, wash the residue with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield this compound.

Visualizations

Reaction_Pathway HO-PEG10-NH2 HO-PEG10-NH2 MsO-PEG10-NH2 MsO-PEG10-NH2 HO-PEG10-NH2->MsO-PEG10-NH2  MsCl, TEA, DCM N3-PEG10-NH2 N3-PEG10-NH2 MsO-PEG10-NH2->N3-PEG10-NH2  NaN3, DMF N3-PEG10-NHBoc N3-PEG10-NHBoc N3-PEG10-NH2->N3-PEG10-NHBoc  Boc2O, TEA, DCM

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Reaction Not Working? azidation Issue with Azidation Step? start->azidation boc_protection Issue with Boc Protection? start->boc_protection incomplete_mesyl Incomplete Mesylation? - Check MsCl excess - Anhydrous conditions azidation->incomplete_mesyl Yes inefficient_sub Inefficient Substitution? - Increase NaN3 excess - Increase temp/time azidation->inefficient_sub No incomplete_boc Incomplete Protection? - Increase Boc2O excess - Check base - Gentle heating boc_protection->incomplete_boc Yes side_products Side Products Formed? - Optimize Boc2O stoichiometry - Use mild conditions boc_protection->side_products No

Caption: Troubleshooting workflow for reaction failure.

Logical_Relationships cluster_causes Potential Causes cluster_solutions Solutions C1 Reagent Quality/ Stoichiometry S1 Verify reagent purity & optimize molar ratios C1->S1 C2 Reaction Conditions S2 Adjust temperature, time, & solvent C2->S2 C3 Workup/ Purification S3 Modify extraction & chromatography methods C3->S3

Caption: Relationship between causes and solutions.

Impact of solvent choice on Azido-PEG10-Boc reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Azido-PEG10-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functionalities of this compound and their respective applications?

A1: this compound is a heterobifunctional linker with two key reactive groups:

  • Azide group (-N₃): This group is primarily used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a stable triazole linkage and are widely used for bioconjugation, such as attaching the PEG linker to proteins, peptides, or other molecules containing an alkyne group.[1][2]

  • Boc-protected amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine. This group is stable under many reaction conditions but can be removed (deprotected) under acidic conditions to yield a free primary amine (-NH₂).[3][4] This amine can then be used for subsequent conjugation reactions, for instance, by forming an amide bond with a carboxylic acid.

Q2: In what solvents is this compound soluble?

A2: Due to the polyethylene glycol (PEG) chain, this compound is soluble in a range of solvents. It is generally soluble in water and aqueous buffers, as well as many polar organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5] It is less soluble in non-polar solvents like diethyl ether and alkanes.

Q3: What are the general storage conditions for this compound?

A3: To prevent degradation, this compound should be stored at -20°C, protected from moisture and light. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent over time.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound. The troubleshooting guides are divided into two main categories based on the reaction type.

Azide-Alkyne Click Chemistry (CuAAC) Troubleshooting

Problem: Low or no yield of the desired triazole product.

This is a common issue that can arise from several factors related to the reactants, catalyst, or reaction conditions.

Potential Cause Recommended Solution Citation
Poor Solubility of Reactants Although the PEG linker enhances water solubility, the molecule it is being conjugated to may be hydrophobic. Add a co-solvent such as DMSO or DMF (up to 20-30%) to the aqueous reaction buffer to improve solubility. Ensure that the chosen co-solvent is compatible with the stability of your biomolecule.
Inactive Copper Catalyst The active catalyst in CuAAC is Copper(I). If using a Cu(II) source (e.g., CuSO₄), ensure that a fresh solution of a reducing agent (e.g., sodium ascorbate) is used in slight excess. If using a Cu(I) source (e.g., CuBr), ensure it has not been oxidized to Cu(II). The use of a copper-stabilizing ligand like TBTA or THPTA is highly recommended to prevent oxidation and improve reaction efficiency.
Oxygen Contamination Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. For sensitive reactions, deoxygenate the reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst.
Inappropriate Solvent The choice of solvent can significantly impact reaction efficiency. Polar aprotic solvents like DMF and DMSO are generally good choices. For bioconjugation, aqueous systems (e.g., PBS) often with a co-solvent like t-butanol are effective. The optimal solvent will depend on the solubility of both reactants.
Suboptimal pH The optimal pH for CuAAC reactions is typically between 4 and 11. For bioconjugation reactions, a pH range of 7-8 is common. Extreme pH values can lead to side reactions or degradation of reactants.
Boc Deprotection Troubleshooting

Problem: Incomplete removal of the Boc group or degradation of the starting material/product.

Boc deprotection is generally a straightforward reaction, but issues can arise, particularly with sensitive molecules.

Potential Cause Recommended Solution Citation
Insufficient Acid Strength or Concentration The Boc group is cleaved by acid. If the deprotection is incomplete, increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or use a stronger acid like 4M HCl in dioxane.
Inadequate Reaction Time or Temperature Boc deprotection is a kinetic process. If the reaction is slow, increase the reaction time. Most deprotections are carried out at room temperature, but gentle heating can sometimes be employed, provided the target molecule is stable at elevated temperatures.
Poor Solubility Ensure that the this compound conjugate is fully dissolved in the chosen solvent. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.
Presence of Other Acid-Labile Groups If your molecule contains other acid-sensitive protecting groups (e.g., t-butyl esters), they may also be cleaved under the deprotection conditions. In such cases, alternative, milder deprotection methods or different protecting group strategies may be necessary.
Work-up Issues After deprotection, the resulting amine is often a salt (e.g., TFA salt). To obtain the free amine, a basic workup (e.g., washing with a saturated solution of sodium bicarbonate) is required. If the product is water-soluble, purification might require methods like dialysis or size-exclusion chromatography.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the conjugation of an alkyne-containing molecule to this compound.

  • Reactant Preparation:

    • Dissolve the alkyne-containing molecule and this compound in a suitable solvent system. A common choice for bioconjugation is a mixture of water or PBS and a co-solvent like DMSO or t-butanol. For organic synthesis, DMF or DMSO can be used.

  • Catalyst Preparation:

    • Prepare a stock solution of a copper(II) sulfate (CuSO₄) and a copper-stabilizing ligand (e.g., THPTA) in a 1:2 molar ratio in water.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.

  • Reaction Mixture Assembly:

    • In a reaction vessel, combine the alkyne-containing molecule and this compound (typically a 1.1 to 1.5-fold molar excess of one reactant is used).

    • Add the pre-mixed copper/ligand solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Conditions:

    • Stir the reaction at room temperature. The reaction time can range from 30 minutes to 24 hours.

    • Monitor the reaction progress by an appropriate analytical technique such as LC-MS or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified. For biomolecules, purification methods like size-exclusion chromatography or dialysis are common. For small molecules, the reaction mixture can be diluted with water and extracted with an organic solvent. The organic layer can then be washed with a solution of EDTA to remove copper, dried, and concentrated. The crude product can be further purified by column chromatography.

General Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group from this compound or its conjugates.

  • Reactant Preparation:

    • Dissolve the Boc-protected this compound derivative in an anhydrous solvent. Dichloromethane (DCM) is a standard choice.

  • Reaction Mixture Assembly:

    • To the solution of the Boc-protected compound, add trifluoroacetic acid (TFA). A common concentration is 20-50% (v/v) of TFA in DCM.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, the solvent and excess TFA can be removed under reduced pressure.

    • To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate to yield the deprotected product. Alternatively, the product can be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.

Visualized Workflows and Logic

G cluster_0 CuAAC Reaction Workflow A Dissolve this compound and Alkyne Substrate D Combine Reactants, Catalyst, and Reductant A->D B Prepare Catalyst: CuSO4 + Ligand B->D C Prepare Reducing Agent: Sodium Ascorbate C->D E React at Room Temperature (0.5 - 24h) D->E F Monitor by LC-MS/HPLC E->F G Purify Product F->G

CuAAC Experimental Workflow

G cluster_1 Boc Deprotection Workflow H Dissolve Boc-Protected PEG Derivative in DCM I Add Trifluoroacetic Acid (TFA, 20-50%) H->I J React at Room Temperature (1 - 2h) I->J K Monitor by TLC/LC-MS J->K L Remove Solvent and Excess TFA K->L M Neutralize with Base (e.g., NaHCO3) L->M N Purify Product M->N

Boc Deprotection Experimental Workflow

G node_sol node_sol LowYield Low Reaction Yield? Solubility Reactant Solubility Issue? LowYield->Solubility Check Catalyst Catalyst Inactive? Solubility->Catalyst No Sol_Solubility Add Co-solvent (DMSO/DMF) Solubility->Sol_Solubility Yes Conditions Suboptimal Conditions? Catalyst->Conditions No Sol_Catalyst Use Fresh Reducing Agent and Ligand Catalyst->Sol_Catalyst Yes Sol_Conditions Optimize Solvent, pH, and Temperature Conditions->Sol_Conditions Yes

Troubleshooting Logic for Low Yield

References

Technical Support Center: Preventing Protein Aggregation During Conjugation with Azido-PEG10-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation during conjugation with Azido-PEG10-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a polyethylene glycol (PEG) linker containing an azide group (N₃) at one end and a Boc-protected amine at the other. The PEG chain consists of 10 ethylene glycol units, making it hydrophilic and soluble in aqueous solutions.[1][2][3] The azide group is used for "click chemistry" reactions, typically with alkyne-containing molecules, while the Boc group is a protecting group for the amine that can be removed under acidic conditions.[1][4]

Q2: What are the primary causes of protein aggregation during conjugation with this compound?

Protein aggregation during PEGylation is a common issue that can arise from several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, and ionic strength of the buffer can significantly impact protein stability. If the conditions are not optimal for a specific protein, it can lead to partial unfolding and exposure of hydrophobic patches, which can cause aggregation.

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.

  • Over-labeling: The addition of too many this compound molecules to the protein surface can alter its net charge and isoelectric point (pI), potentially leading to reduced solubility and aggregation.

  • Hydrophobicity of the Conjugate: While PEG itself is hydrophilic, the overall physicochemical properties of the protein-PEG conjugate can be altered, sometimes leading to increased hydrophobicity and a higher propensity for aggregation.

  • Instability of the Starting Protein: The protein itself may be inherently unstable or prone to aggregation, and the stress of the conjugation process can exacerbate this issue.

  • Presence of Impurities: Impurities in the protein preparation or PEG reagent could potentially initiate aggregation.

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to look for visible precipitates or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates due to light scattering.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for measuring the size distribution of particles in a solution and can detect the formation of aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, high molecular weight bands corresponding to aggregates may be visible.

Troubleshooting Guide

If you are experiencing protein aggregation during conjugation with this compound, follow these troubleshooting steps:

Step 1: Optimize Reaction Conditions

The first step is to systematically evaluate and optimize the reaction conditions.

ParameterRecommended RangeRationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce the likelihood of intermolecular interactions.
PEG:Protein Molar Ratio 1:1 to 20:1A lower degree of labeling is less likely to alter the protein's properties significantly.
pH 6.0 - 8.0Screen a range of pH values to find the optimal stability for your specific protein.
Temperature 4°C to Room TemperatureLower temperatures can slow down aggregation processes.
Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.

ExcipientRecommended ConcentrationMechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Increases protein stability through preferential exclusion.
Polyols (e.g., Glycerol, Sorbitol) 5-20% (v/v)Acts as a protein stabilizer.
Amino Acids (e.g., Arginine, Glycine) 50-100 mMSuppresses non-specific protein-protein interactions.
Non-ionic Surfactants (e.g., Polysorbate 20) 0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, which can lead to aggregation.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.

  • Stepwise Addition of PEG: Instead of adding the entire volume of the PEG reagent at once, add it in smaller portions over a period of time.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general starting point and should be optimized for your specific protein.

  • Protein Preparation:

    • Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES buffer, at a pH between 7.2 and 8.0.

    • Adjust the protein concentration to 1-2 mg/mL.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the this compound in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently mixing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Remove excess, unreacted this compound and any aggregates using size-exclusion chromatography (SEC) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein Preparation (Dialysis into Amine-Free Buffer) conjugation Conjugation Reaction (Add PEG to Protein) protein_prep->conjugation reagent_prep This compound Stock Solution Preparation reagent_prep->conjugation purification Purification (SEC or Dialysis) conjugation->purification analysis Analysis of Conjugate (SDS-PAGE, DLS, etc.) purification->analysis

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_flowchart start Protein Aggregation Observed optimize_conditions Step 1: Optimize Reaction Conditions (Concentration, pH, Temp, Molar Ratio) start->optimize_conditions check_aggregation1 Aggregation Still Present? optimize_conditions->check_aggregation1 add_excipients Step 2: Add Stabilizing Excipients (Sugars, Polyols, Amino Acids) check_aggregation1->add_excipients Yes success Aggregation Prevented check_aggregation1->success No check_aggregation2 Aggregation Still Present? add_excipients->check_aggregation2 control_rate Step 3: Control Reaction Rate (Lower Temp, Stepwise Addition) check_aggregation2->control_rate Yes check_aggregation2->success No check_aggregation3 Aggregation Still Present? control_rate->check_aggregation3 check_aggregation3->success No further_investigation Further Investigation Needed (Protein Stability, Reagent Quality) check_aggregation3->further_investigation Yes

Caption: Troubleshooting decision tree for preventing protein aggregation.

References

Addressing steric hindrance in Azido-PEG10-Boc ligations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG10-Boc and similar sterically hindered PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my this compound ligation?

A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of an this compound ligation, the bulky tert-butyloxycarbonyl (Boc) protecting group and the flexible PEG10 chain can physically obstruct the azide's approach to its reaction partner (e.g., an alkyne in a click chemistry reaction). This can lead to slower reaction rates or lower-than-expected yields. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its tolerance to a wide variety of functional groups and steric environments, significant steric bulk can decrease the reaction rate.[1] In some cases, extreme steric hindrance may necessitate the optimization of reaction conditions.

Q2: My CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction with this compound is showing a low yield. What are the common causes and how can I troubleshoot it?

A2: Low yields in CuAAC reactions involving sterically hindered substrates like this compound can arise from several factors, including inefficient catalyst activity, substrate aggregation, or inaccessibility of the reactive azide group.[1] Here are some troubleshooting steps:

  • Optimize the Catalyst System: The choice of the copper(I) source and ligand is critical. Polydentate ligands can accelerate the reaction and protect the copper(I) catalytic center, especially if your substrate has coordinating functional groups.[1]

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[1]

  • Adjust Reactant Concentrations: Increasing the concentration of the reactants may favor the desired reaction pathway.

  • Prolong Reaction Time: Sterically hindered reactions often proceed more slowly. Monitor the reaction progress over a longer period (e.g., 24-48 hours) using an appropriate analytical technique like LC-MS or TLC.

Q3: Can I use a ruthenium catalyst for my sterically hindered azide-alkyne cycloaddition?

A3: Yes, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is an alternative to CuAAC.[2] Typically, RuAAC yields 1,5-disubstituted triazoles, complementing the 1,4-regioisomer formed in CuAAC. However, studies have shown that significant steric hindrance on the azide partner can surprisingly lead to the formation of the 1,4-disubstituted triazole, even with a ruthenium catalyst. This suggests that severe steric demands can override the catalyst's intrinsic regioselectivity.

Q4: I need to deprotect the Boc group after my ligation. What are the best practices to avoid side reactions?

A4: The Boc group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). However, a potential issue during Boc deprotection is the formation of a tert-butyl cation intermediate. This cation can alkylate nucleophilic sites on your molecule, leading to undesirable by-products. To mitigate this, consider the following:

  • Use Scavengers: Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture to trap the tert-butyl cation.

  • Milder Acidic Conditions: Explore milder deprotection reagents like 4M HCl in dioxane or using heteropolyacid catalysts, which can be effective and reduce side reactions.

  • Thermal Deprotection: In some cases, thermal deprotection in water can be a green and effective alternative.

Troubleshooting Guides

Guide 1: Low Ligation Yield

This guide provides a logical path to diagnose and solve common issues leading to low yields in this compound ligations.

G start Low Ligation Yield Observed check_reagents Are all reagents fresh and of high purity? start->check_reagents check_conditions Are reaction conditions optimized for steric hindrance? check_reagents->check_conditions Yes replace_reagents Replace reagents and repeat check_reagents->replace_reagents No optimize_catalyst Optimize Catalyst System - Increase ligand:copper ratio (e.g., 5:1) - Use a polydentate ligand (e.g., THPTA) check_conditions->optimize_catalyst No increase_temp Increase Reaction Temperature (e.g., 40-60 °C) optimize_catalyst->increase_temp increase_time Increase Reaction Time (Monitor for up to 48h) increase_temp->increase_time success Problem Resolved increase_time->success replace_reagents->check_conditions

Caption: Decision tree for troubleshooting low ligation yields.

Guide 2: Unexpected Product Formation

This guide addresses the formation of unexpected isomers or by-products.

  • Issue: Formation of an unexpected regioisomer (e.g., 1,4-isomer with a Ru catalyst).

    • Cause: Severe steric hindrance from the this compound linker can alter the typical regioselectivity of the catalyst.

    • Solution: Confirm the product structure using detailed analytical methods (e.g., 2D NMR). If the isomer is unsuitable, consider redesigning the linker to reduce steric bulk or explore alternative ligation chemistries.

  • Issue: Presence of by-products after Boc deprotection.

    • Cause: Alkylation of nucleophilic sites by the tert-butyl cation generated during deprotection.

    • Solution: Add a scavenger (e.g., triethylsilane) to the deprotection reaction. Alternatively, use a milder deprotection protocol.

Data Summary

Table 1: General Effect of Steric Hindrance on CuAAC Reaction Parameters

ParameterNo/Low Steric HindranceHigh Steric Hindrance (e.g., this compound)
Reaction Rate Fast (Typically < 4 hours)Slower (May require > 24 hours)
Optimal Temperature Room TemperatureRoom Temperature to 60°C
Catalyst Loading Standard (e.g., 1-5 mol%)May require higher loading or optimized ligand system
Typical Yield High to QuantitativeModerate to High (Optimization often required)
This table presents illustrative trends based on general principles of click chemistry.

Table 2: Common Boc Deprotection Conditions

ReagentSolventTemperatureTypical TimeNotes
20-50% TFADCMRoom Temp1-2 hoursStandard, effective method. Use of scavengers is recommended.
4M HClDioxane0°C to Room Temp1-4 hoursA common alternative to TFA.
Heteropolyacid (10 mol%)CH2Cl2Room TempMinutesMild, reusable catalyst.
WaterH2O90-100°C< 15 minutesA catalyst-free, green chemistry approach.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-containing substrate in a suitable solvent (e.g., DMF, DMSO, or a mixture with water/t-butanol).

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a stock solution of a copper(I) source (e.g., CuSO₄·5H₂O).

    • Prepare a stock solution of a reducing agent (e.g., sodium ascorbate).

    • Prepare a stock solution of a copper-stabilizing ligand (e.g., THPTA), if used.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne substrate solution.

    • Add the this compound solution (typically 1.1 to 1.5 equivalents).

    • If using a ligand, add it to the mixture (e.g., 5 equivalents relative to copper).

    • Add the CuSO₄ solution (e.g., 1-5 mol%).

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 10 mol%).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • If the reaction is slow, gently heat to 40-50°C.

    • Monitor the reaction progress by LC-MS or TLC.

  • Workup and Purification:

    • Once complete, the reaction mixture can be diluted with water and extracted with a suitable organic solvent.

    • The crude product should be purified by an appropriate method, such as flash column chromatography or reversed-phase HPLC.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification prep_alkyne Prepare Alkyne Solution mix Combine Reactants (Alkyne, Azide, Ligand) prep_alkyne->mix prep_azide Prepare this compound Solution prep_azide->mix prep_cu Prepare Catalyst Solutions (CuSO4, NaAsc, Ligand) add_cu Add CuSO4 & NaAscorbate prep_cu->add_cu mix->add_cu stir Stir at RT or Heat (40-50°C) add_cu->stir monitor Monitor by LC-MS/TLC stir->monitor workup Workup (Extraction) monitor->workup purify Purify (Chromatography) workup->purify final_product Isolated Product purify->final_product

Caption: General experimental workflow for CuAAC ligation.

Protocol 2: Boc-Deprotection with TFA
  • Setup:

    • Dissolve the purified, Boc-protected conjugate in anhydrous dichloromethane (DCM).

  • Deprotection:

    • Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). For substrates sensitive to alkylation, add a scavenger like triethylsilane (5-10 equivalents).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS or TLC until the starting material is consumed.

  • Workup:

    • Remove the DCM and excess TFA under reduced pressure (a stream of nitrogen can also be used).

    • To ensure complete removal of residual TFA, the resulting oil or solid can be co-evaporated with toluene (3x).

    • The final product is typically obtained as a TFA salt.

G start Purified Boc-Protected Conjugate dissolve Dissolve in DCM start->dissolve add_tfa Add TFA (20-50%) + Scavenger (optional) dissolve->add_tfa stir Stir at RT for 1-2h add_tfa->stir monitor Monitor by LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate end Final Deprotected Product (TFA Salt) coevaporate->end

Caption: Workflow for a standard Boc-deprotection procedure.

References

Validation & Comparative

A Comparative Guide to Azido-PEG10-Boc and Other PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker, a critical component connecting the target-binding ligand and the E3 ligase ligand, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length.

This guide provides an objective comparison of Azido-PEG10-Boc with other PEG linkers of varying lengths, supported by experimental data. We will delve into their impact on PROTAC performance and provide detailed methodologies for key evaluative experiments.

The Role of the Linker in PROTAC Function

A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The linker's length, flexibility, and chemical composition are crucial for achieving an optimal spatial arrangement for this ternary complex formation.[1] An improperly sized linker can result in steric hindrance or an unstable complex, thereby diminishing the PROTAC's degradation efficiency.[1]

This compound , a heterobifunctional PEG linker, offers specific advantages for PROTAC synthesis. The azido group facilitates "click chemistry," a highly efficient and specific conjugation method, while the Boc-protected amine allows for controlled, stepwise assembly of the PROTAC molecule. The PEG10 chain itself provides a desirable length and hydrophilicity.

Quantitative Comparison of PEG Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies on PROTACs targeting the bromodomain-containing protein 4 (BRD4), illustrating the impact of PEG linker length on degradation efficiency and cell permeability.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [1]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

This data is representative for a hypothetical series of BRD4-targeting PROTACs.[1]

Table 2: Permeability and Pharmacokinetic Properties of BRD4-targeting PROTACs with Varying PEG Linker Lengths

LinkerPermeability (PAMPA, 10⁻⁶ cm/s)Target Engagement (NanoBRET, EC50, nM)
PEG31.560
PEG42.825
PEG5 3.5 20
PEG62.235

This data is representative for a hypothetical series of BRD4-targeting PROTACs. PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

From the data, it is evident that a PEG5 linker provides an optimal balance for this particular PROTAC system, leading to the most potent degradation and favorable permeability. While direct comparative data for a PROTAC constructed with an this compound linker is not presented in this specific hypothetical study, a PEG10 linker would be significantly longer than the optimal PEG5 linker in this context and may lead to reduced efficacy due to increased flexibility. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, and longer linkers may be advantageous in other systems.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC Signaling Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ubiquitination Recycling PROTAC & E3 Ligase Recycled TernaryComplex->Recycling Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation AzidoPEG_Boc This compound PROTAC_Molecule PROTAC Molecule AzidoPEG_Boc->PROTAC_Molecule Click Chemistry & Amide Coupling TargetLigand Target Ligand TargetLigand->PROTAC_Molecule E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->PROTAC_Molecule CellCulture Cell Culture & Treatment PROTAC_Molecule->CellCulture PermeabilityAssay Permeability Assay (PAMPA/Caco-2) PROTAC_Molecule->PermeabilityAssay TernaryComplexAssay Ternary Complex Assay (SPR/ITC) PROTAC_Molecule->TernaryComplexAssay DegradationAssay Degradation Assay (Western Blot) CellCulture->DegradationAssay DataAnalysis Data Analysis (DC50, Dmax, Papp) DegradationAssay->DataAnalysis PermeabilityAssay->DataAnalysis TernaryComplexAssay->DataAnalysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Detailed Experimental Protocols

Western Blot for PROTAC-Induced Degradation

Objective: To quantify the degradation of the target protein induced by PROTACs.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 18 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs.

Protocol:

  • Plate Preparation: A donor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. An acceptor plate is filled with a buffer solution.

  • Compound Addition: The PROTAC solution is added to the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (V_A / (Area × time)) × ([drug]_acceptor / [drug]_donor)

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the kinetics of ternary complex formation.

Protocol:

  • Chip Preparation: Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Analyte Injection: Inject a solution containing a constant concentration of the PROTAC and varying concentrations of the target protein over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to measure the association and dissociation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for the ternary complex formation.

Conclusion

The choice of linker is a critical parameter in the design of effective PROTACs. PEG linkers offer favorable properties such as improved solubility and permeability. While an optimal linker length is highly system-dependent, systematic evaluation of a series of PEG linkers is a rational approach to identify the most potent degrader. This compound serves as a valuable building block in this process, enabling modular and efficient synthesis of PROTAC libraries for optimization. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of novel PROTAC candidates.

References

A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG10-Boc vs. NHS-ester PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design and synthesis of effective bioconjugates. This guide provides an in-depth, objective comparison of two prominent PEGylation strategies: the use of traditional N-hydroxysuccinimide (NHS)-ester PEG linkers for amine-reactive conjugation and the application of Azido-PEG10-Boc linkers, which leverage bioorthogonal click chemistry and a protected amine for sequential conjugations.

This comparison delves into the fundamental mechanisms of action, reaction efficiency, linkage stability, and provides detailed experimental protocols. By presenting quantitative data and clear visual workflows, this guide aims to equip researchers with the necessary information to make an informed choice based on the specific requirements of their bioconjugation projects, such as antibody-drug conjugates (ADCs), protein labeling, or surface modification.

At a Glance: A Tale of Two Strategies

The core difference between these two approaches lies in their chemical reactivity and the resulting bioconjugation workflow. NHS-ester PEG linkers directly target primary amines on biomolecules, forming stable amide bonds in a one-step process. In contrast, the this compound linker offers a two-stage, orthogonal strategy. The azide group allows for a highly specific "click" reaction with an alkyne-modified molecule, while the Boc-protected amine can be subsequently deprotected to reveal a primary amine for a second conjugation step.

FeatureNHS-ester PEG Linker StrategyThis compound Linker Strategy
Primary Reaction Amine acylationAzide-alkyne cycloaddition ("click chemistry")
Target Functionality Primary amines (e.g., lysine residues, N-terminus)Alkyne groups (for the azide)
Specificity Moderate (targets available primary amines)High (bioorthogonal reaction)
Workflow One-step conjugationMulti-step, orthogonal conjugation
Resulting Linkage Amide bond1,2,3-triazole ring
Control over Stoichiometry ModerateHigh

Mechanism of Action: A Visual Breakdown

The reaction pathways for both NHS-ester and azido-based bioconjugation are fundamentally different, offering distinct advantages in terms of specificity and control.

NHS-ester PEG Linker Pathway

NHS-ester PEG linkers react with primary amines on proteins or other biomolecules via nucleophilic acyl substitution.[1][] This reaction is typically carried out in a buffer with a pH of 7.2-8.5 to ensure that the primary amines are deprotonated and thus nucleophilic.[3] The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[]

NHS_Ester_Pathway Protein Protein-NH₂ Reaction + Protein->Reaction NHS_Linker NHS-ester-PEG NHS_Linker->Reaction Conjugate_plus + Reaction->Conjugate_plus Conjugate Protein-NH-CO-PEG NHS NHS Conjugate_plus->Conjugate Conjugate_plus->NHS

NHS-ester reaction with a primary amine.
This compound Linker Pathway

The this compound linker facilitates a more complex, multi-step conjugation. The azide group participates in a highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) with an alkyne-containing molecule.[1] This "click chemistry" reaction forms a stable triazole ring. Subsequently, the Boc protecting group on the other end of the PEG linker can be removed under acidic conditions to expose a primary amine, which is then available for conjugation to a second molecule, for instance, through an amide bond formation with a carboxylic acid.

Azido_Boc_Pathway cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Conjugation Azido_Linker Alkyne-Molecule A Click_Reaction + Azido_Linker->Click_Reaction Alkyne_Molecule This compound Alkyne_Molecule->Click_Reaction Clicked_Product Molecule A-Triazole-PEG10-Boc Click_Reaction->Clicked_Product Deprotection_Input Molecule A-Triazole-PEG10-Boc Deprotection_Reaction + Deprotection_Input->Deprotection_Reaction Acid Acid (e.g., TFA) Acid->Deprotection_Reaction Deprotected_Product Molecule A-Triazole-PEG10-NH₂ Deprotection_Reaction->Deprotected_Product Deprotected_Product_Input Molecule A-Triazole-PEG10-NH₂ Second_Molecule Molecule B-COOH Final_Conjugation + Second_Molecule->Final_Conjugation Deprotected_Product_Input->Final_Conjugation Final_Product Molecule A-Triazole-PEG10-NH-CO-Molecule B Final_Conjugation->Final_Product

Multi-step conjugation with this compound.

Quantitative Performance Comparison

The choice of conjugation strategy significantly impacts the efficiency and outcome of the bioconjugation. The following table summarizes key performance indicators based on typical experimental results.

ParameterNHS-ester PEG Linker StrategyThis compound Linker StrategyKey Considerations
Typical Reaction Yield 60-85%>90% (for click reaction)NHS-ester yields can be affected by hydrolysis and reaction conditions. Click chemistry is generally more efficient.
Degree of Labeling (DoL) Control Moderate; can lead to heterogeneous productsHigh; allows for precise control over stoichiometryThe bioorthogonal nature of click chemistry enables more uniform labeling.
Linkage Stability High (Amide bond)Very High (Triazole ring)Both linkages are generally stable, but the triazole ring is exceptionally robust and considered a stable isostere of the amide bond.
Reaction Time 30 min - 4 hours1-12 hours (for click reaction)Reaction times can vary depending on the specific reactants and conditions.
Reaction pH 7.2 - 8.54 - 9 (CuAAC), 7.4 (SPAAC)Click chemistry can be performed under a wider range of pH conditions.

Experimental Protocols

The following protocols provide a side-by-side comparison of a typical bioconjugation workflow for labeling an antibody with a small molecule using both an NHS-ester PEG linker and an this compound linker.

General Experimental Workflow

Experimental_Workflow cluster_NHS NHS-ester PEG Linker Workflow cluster_Azido This compound Linker Workflow NHS_Start Antibody + NHS-PEG-Molecule NHS_Reaction Amine Acylation NHS_Start->NHS_Reaction NHS_Purification Purification (e.g., SEC) NHS_Reaction->NHS_Purification NHS_Final Antibody-PEG-Molecule Conjugate NHS_Purification->NHS_Final Azido_Start Alkyne-Antibody + this compound Azido_Click Click Reaction Azido_Start->Azido_Click Azido_Deprotect Boc Deprotection Azido_Click->Azido_Deprotect Azido_Second_Conj Second Conjugation with COOH-Molecule Azido_Deprotect->Azido_Second_Conj Azido_Purification Purification (e.g., SEC) Azido_Second_Conj->Azido_Purification Azido_Final Antibody-PEG-Molecule Conjugate Azido_Purification->Azido_Final

Comparative experimental workflows.
Protocol 1: Antibody Labeling using NHS-ester-PEG4-SmallMolecule

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester-PEG4-SmallMolecule

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Preparation of Reagents:

    • Dissolve the antibody in PBS to a final concentration of 2-5 mg/mL.

    • Immediately before use, prepare a 10 mM stock solution of NHS-ester-PEG4-SmallMolecule in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS-ester-PEG4-SmallMolecule stock solution to the antibody solution.

    • Ensure the final concentration of DMSO is less than 10% to prevent antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the antibody-PEG-small molecule conjugate from excess reagents and byproducts using an SEC column equilibrated with PBS.

  • Characterization:

    • Determine the Degree of Labeling (DoL) using UV-Vis spectroscopy.

    • Assess the purity and aggregation of the conjugate by SEC-HPLC.

    • Confirm the molecular weight of the conjugate using mass spectrometry.

Protocol 2: Antibody Labeling using this compound and an Alkyne-Modified Antibody

Materials:

  • Alkyne-modified Antibody in an appropriate buffer

  • This compound

  • Copper(II) sulfate, sodium ascorbate (for CuAAC) or a DBCO-modified alkyne (for SPAAC)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Carboxylic acid-containing small molecule

  • EDC/NHS for amide coupling

  • Appropriate buffers for each reaction step

  • Size-Exclusion Chromatography (SEC) column

Procedure:

Step A: Click Chemistry

  • Preparation of Reagents:

    • Dissolve the alkyne-modified antibody and this compound in a suitable buffer.

  • Click Reaction (CuAAC example):

    • Add copper(II) sulfate and sodium ascorbate to the reaction mixture to catalyze the cycloaddition.

    • Incubate for 1-4 hours at room temperature.

  • Purification:

    • Purify the antibody-PEG10-Boc conjugate using an SEC column to remove the catalyst and excess linker.

Step B: Boc Deprotection

  • Deprotection Reaction:

    • Treat the purified conjugate with a solution of TFA in an appropriate solvent to remove the Boc group.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Neutralize the reaction and purify the deprotected antibody-PEG10-NH2 conjugate using an SEC column.

Step C: Second Conjugation (Amide Coupling)

  • Activation of Small Molecule:

    • Activate the carboxylic acid group of the small molecule using EDC and NHS in a suitable buffer.

  • Conjugation Reaction:

    • Add the activated small molecule to the deprotected antibody-PEG10-NH2 conjugate.

    • Incubate for 2-4 hours at room temperature.

  • Purification:

    • Purify the final antibody-PEG10-small molecule conjugate using an SEC column.

  • Characterization:

    • Confirm successful conjugation at each step using appropriate analytical techniques (SDS-PAGE, mass spectrometry).

    • Determine the final DoL and purity as described in Protocol 1.

Conclusion and Recommendations

Both NHS-ester PEG linkers and this compound linkers are powerful tools in bioconjugation, each with distinct advantages that cater to different experimental needs.

NHS-ester PEG linkers are ideal for straightforward, one-step conjugations to primary amines. This method is well-established and effective for applications where a moderate level of control over the conjugation site is acceptable.

This compound linkers excel in applications requiring high specificity, precise control over the degree of labeling, and the construction of more complex, multi-functional bioconjugates. The bioorthogonal nature of the click chemistry step ensures minimal side reactions, leading to more homogeneous products. The ability to perform sequential conjugations after Boc deprotection opens up possibilities for creating sophisticated molecular architectures.

The choice between these two strategies will ultimately depend on the specific goals of the research. For applications demanding high precision and homogeneity, the this compound linker strategy offers a superior level of control. For simpler, more routine labeling of amines, the NHS-ester approach remains a robust and reliable option.

References

A Comparative Guide to Azido-PEG10-Boc Alternatives for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The realm of bioconjugation has been revolutionized by the advent of click chemistry, offering a suite of reactions that are highly efficient, specific, and biocompatible. Among the most utilized reagents is Azido-PEG10-Boc, a heterobifunctional linker combining a polyethylene glycol (PEG) spacer with an azide for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a Boc-protected amine for further functionalization. However, the expanding scope of click chemistry applications necessitates a careful consideration of alternatives to this workhorse molecule.

This guide provides an objective comparison of alternatives to this compound, focusing on two key areas of variation: the nature of the click chemistry reaction and the length of the PEG linker. We present a comprehensive analysis of performance metrics, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific needs.

I. Alternatives Based on Click Chemistry Methodology

The primary alternative to the traditional copper-catalyzed click chemistry lies in copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) and the even faster inverse-electron-demand Diels-Alder (IEDDA) reaction. These methods offer significant advantages in terms of biocompatibility, making them ideal for in vivo and live-cell applications where the cytotoxicity of copper is a concern.[1][2]

Performance Comparison: CuAAC vs. SPAAC vs. IEDDA

The choice between these methodologies hinges on a trade-off between reaction kinetics and the inherent properties of the reagents.

FeatureCuAAC (e.g., Azido-PEG-Boc)SPAAC (e.g., DBCO-PEG-Boc, BCN-PEG-Boc)IEDDA (e.g., Tetrazine-PEG-Boc + TCO)
Reaction Rate (k, M⁻¹s⁻¹) ~1 - 100[2]~0.002 - 1 (BCN), ~0.1 - 1 (DBCO)[2][3]Up to 10⁶
Biocompatibility Moderate (Copper cytotoxicity is a concern, can be mitigated with ligands)High (No exogenous metal catalyst required)High (Catalyst-free)
Reagent Size Small (Azide and terminal alkyne)Bulky (Cyclooctyne)Bulky (Tetrazine and TCO)
Reaction Conditions Requires copper source (e.g., CuSO₄) and reducing agent (e.g., sodium ascorbate)Proceeds under physiological conditions without a catalystProceeds under physiological conditions without a catalyst
Stability Azide and alkyne are generally stable.DBCO can be unstable in the presence of reducing agents like TCEP; BCN may show lower intracellular stability.TCO can isomerize in the presence of high thiol concentrations.
Experimental Workflow: A Comparative Overview

The following diagram illustrates the general workflows for CuAAC, SPAAC, and IEDDA, highlighting the key differences in their experimental setups.

G cluster_0 CuAAC Workflow cluster_1 SPAAC Workflow cluster_2 IEDDA Workflow a1 Dissolve Azide-PEG-Boc and Alkyne-Molecule a3 Combine Reactants and Catalyst a1->a3 a2 Prepare Cu(I) Catalyst (CuSO4 + Na-Ascorbate) a2->a3 a4 Incubate (RT, 1-24h) a3->a4 a5 Purification a4->a5 b1 Dissolve Azide-Molecule b3 Combine Reactants b1->b3 b2 Dissolve DBCO/BCN-PEG-Boc b2->b3 b4 Incubate (RT or 37°C, 1-12h) b3->b4 b5 Purification b4->b5 c1 Dissolve TCO-Molecule c3 Combine Reactants c1->c3 c2 Dissolve Tetrazine-PEG-Boc c2->c3 c4 Incubate (RT, <1h) c3->c4 c5 Purification c4->c5

Comparative experimental workflows for click chemistry.
Detailed Experimental Protocols

This protocol provides a general method for the conjugation of an alkyne-containing molecule to an azide-functionalized PEG linker.

Materials:

  • Azido-PEG-Boc

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to reduce copper toxicity)

  • Degassed buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF (if needed for solubility)

Procedure:

  • Reactant Preparation: Dissolve the Azido-PEG-Boc and the alkyne-functionalized molecule in the reaction buffer to the desired concentrations. If necessary, use a minimal amount of a water-miscible organic solvent like DMSO to aid dissolution.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water. If using a ligand, prepare a premix of CuSO₄ and the ligand in a 1:5 molar ratio.

  • Reaction Initiation: To the mixture of the azide and alkyne, add the copper catalyst solution (and ligand if used). Finally, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Allow the reaction to proceed at room temperature for 1 to 24 hours. Reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and the copper catalyst.

This protocol outlines a copper-free method for conjugating a DBCO- or BCN-functionalized PEG linker to an azide-containing molecule.

Materials:

  • DBCO-PEG-Boc or BCN-PEG-Boc

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF (if needed for solubility)

Procedure:

  • Reactant Preparation: Dissolve the DBCO/BCN-PEG-Boc and the azide-functionalized molecule in the reaction buffer.

  • Reaction Initiation: Combine the solutions of the two reactants.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 12 hours. The progress can be monitored by observing the decrease in the DBCO absorbance at ~310 nm.

  • Purification: If necessary, purify the conjugate using size-exclusion chromatography or dialysis to remove any unreacted starting materials.

This protocol describes the rapid conjugation of a tetrazine-functionalized PEG linker to a trans-cyclooctene (TCO)-containing molecule.

Materials:

  • Tetrazine-PEG-Boc

  • TCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 6-9)

  • Organic solvent (e.g., DMSO, if needed)

Procedure:

  • Reactant Preparation: Dissolve the Tetrazine-PEG-Boc and the TCO-functionalized molecule in the reaction buffer.

  • Reaction Initiation: Mix the two reactant solutions.

  • Incubation: The reaction is typically very fast and can be complete in under an hour at room temperature. The reaction can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance between 510 and 550 nm.

  • Purification: Purification can be performed if needed, but the high efficiency often yields a clean product.

II. Alternatives Based on PEG Linker Length

The polyethylene glycol (PEG) chain in this compound plays a crucial role in imparting favorable physicochemical properties to the resulting conjugate. Varying the length of this PEG linker provides a powerful means to fine-tune these properties for specific applications.

Impact of PEG Chain Length on Bioconjugate Performance

The length of the PEG chain can significantly influence the solubility, stability, pharmacokinetics, and biological activity of a bioconjugate.

PropertyShorter PEG Chains (e.g., PEG2-PEG8)Longer PEG Chains (e.g., PEG12-PEG24 and above)
Solubility Moderate improvement in aqueous solubility.Significant enhancement of solubility, especially for hydrophobic molecules.
Steric Hindrance Minimal steric hindrance, which can be advantageous for binding to sterically restricted targets.Can cause steric hindrance, potentially reducing the biological activity of the conjugated molecule.
In Vivo Circulation Time Shorter circulation half-life due to faster renal clearance.Longer circulation half-life and reduced immunogenicity.
Immunogenicity May have a lesser effect on reducing immunogenicity.More effective at shielding the bioconjugate from the immune system.
Quantitative Data on the Effect of PEG Linker Length

The following table summarizes experimental data from studies investigating the impact of PEG linker length on the performance of antibody-drug conjugates (ADCs).

Bioconjugate SystemPEG Chain Length (units)OutcomeReference
ADC with a cytotoxic payload2 and 435-45% decrease in tumor weights.
8, 12, and 2475-85% reduction in tumor weights and significantly higher tumor-to-plasma exposure ratios.
Affibody-MMAE Conjugate4 kDa4.5-fold reduction in in vitro cytotoxicity vs. no PEG.
10 kDa22-fold reduction in in vitro cytotoxicity vs. no PEG and more ideal in vivo tumor therapeutic ability.
Experimental Workflow for Comparing Different PEG Linker Lengths

This diagram outlines a general workflow for the comparative evaluation of bioconjugates with varying PEG linker lengths.

G cluster_0 Bioconjugation with Different PEG Linkers cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation a1 Prepare a series of Azido-PEGx-Boc linkers (x = 2, 4, 8, 12, 24) a2 Conjugate to alkyne-functionalized biomolecule using CuAAC a1->a2 a3 Purify and characterize each conjugate a2->a3 b1 Assess solubility and stability a3->b1 b2 Determine biological activity (e.g., cytotoxicity, binding affinity) b1->b2 c1 Pharmacokinetic studies in animal models b2->c1 c2 Efficacy studies in disease models c1->c2

Workflow for comparing different PEG linker lengths.

III. Non-PEG Alternatives

While PEG is the most common polymer used for these applications, concerns about its potential immunogenicity and non-biodegradability have led to the exploration of alternatives. These include:

  • Polysarcosine (PSar): A biodegradable and non-immunogenic polypeptide that can offer comparable or even superior performance to PEG in some applications.

  • Hydrophilic polymers: A diverse group of polymers, including polysaccharides and polyvinylpyrrolidone (PVP), that are biocompatible and can enhance the solubility and stability of therapeutics.

  • Zwitterionic polymers: These polymers mimic natural biomolecules and are highly hydrophilic, which helps to prevent protein fouling and reduce immunogenic responses.

Conclusion

The selection of a linker for click chemistry applications is a critical decision that can significantly impact the outcome of an experiment or the therapeutic efficacy of a bioconjugate. While this compound remains a valuable and widely used reagent, a thorough understanding of the available alternatives is essential for researchers aiming to optimize their bioconjugation strategies.

For applications requiring high biocompatibility, particularly in living systems, copper-free click chemistry methods such as SPAAC and IEDDA are superior alternatives to CuAAC. The choice between DBCO and BCN for SPAAC will depend on the specific requirements for reaction kinetics and stability. For applications demanding the fastest possible reaction rates, IEDDA with a tetrazine-TCO pair is the current gold standard.

Furthermore, the length of the PEG linker is a key parameter that can be tailored to achieve the desired physicochemical and pharmacokinetic properties. Longer PEG chains generally lead to increased solubility and circulation time but may also introduce steric hindrance. The optimal PEG length must be determined empirically for each specific application. Finally, for applications where the properties of PEG are not ideal, a growing number of alternative hydrophilic and biodegradable polymers are becoming available.

By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to select the most appropriate linker for their click chemistry applications, ultimately leading to more successful and impactful research.

References

Validating Azido-PEG10-Boc Conjugation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of linker molecules is a critical step in the development of novel therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of Azido-PEG10-Boc with alternative linker and protecting group strategies, supported by experimental data for validation by mass spectrometry.

This guide will delve into the mass spectrometric validation of this compound, a heterobifunctional linker containing an azide for "click" chemistry and a Boc-protected amine. We will explore its characteristic mass spectral features and compare it with other widely used conjugation and protection chemistries.

Characterizing this compound Conjugation by Mass Spectrometry

The successful conjugation of this compound to a molecule of interest can be unequivocally validated by mass spectrometry. The key is to identify the mass shift corresponding to the addition of the linker.

ComponentChemical FormulaMolecular Weight ( g/mol )
This compoundC27H53N3O12611.73
PEG10C20H42O11458.55
Azide (N3) functional groupN342.02
Boc (tert-Butoxycarbonyl) groupC5H9O2101.12

Upon conjugation, the mass of the target molecule is expected to increase by the mass of the this compound linker. In tandem mass spectrometry (MS/MS), characteristic fragmentation patterns can further confirm the conjugation. A notable fragmentation is the loss of a nitrogen molecule (N2) from the azide group, resulting in a mass loss of 28 Da. Another common fragmentation of the Boc-protected amine is the loss of isobutylene (56 Da).

Alternative Conjugation Chemistries

While azide-alkyne cycloaddition ("click chemistry") is a robust and widely used bioconjugation method, several alternatives offer distinct advantages in specific applications.

Conjugation ChemistryReactive PartnersKey Advantages
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide and a strained alkyne (e.g., DBCO, BCN)Copper-free, bioorthogonal, fast reaction kinetics.[1][2]
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine and a strained alkene (e.g., trans-cyclooctene)Exceptionally fast kinetics, highly bioorthogonal.[1]
Thiol-ene Conjugation Thiol (cysteine residue) and an alkene (e.g., maleimide)Site-specific conjugation to cysteine residues, efficient reaction.[2]
NHS Ester Amination N-Hydroxysuccinimide (NHS) ester and a primary amine (lysine residue)Well-established, readily available reagents.

Alternative Amine Protecting Groups

The tert-Butoxycarbonyl (Boc) group is a standard choice for protecting amines, but other protecting groups offer different deprotection conditions, allowing for orthogonal protection strategies.

Protecting GroupAbbreviationMolecular Weight of Group ( g/mol )Deprotection Conditions
Fluorenylmethyloxycarbonyl Fmoc222.24Base-labile (e.g., piperidine)
Carboxybenzyl Cbz or Z134.13Hydrogenolysis (e.g., H2, Pd/C) or strong acid

The choice of protecting group is critical in multi-step syntheses where selective deprotection is required. The mass of the protecting group will contribute to the overall mass of the linker and must be accounted for in mass spectrometry analysis.

Experimental Protocol: Mass Spectrometry Validation of this compound Conjugation

This protocol outlines the general steps for validating the successful conjugation of this compound to a target molecule using electrospray ionization mass spectrometry (ESI-MS).

1. Sample Preparation:

  • Dissolve the conjugated molecule in a suitable solvent (e.g., acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
  • Prepare a control sample of the unconjugated target molecule at the same concentration.

2. Mass Spectrometry Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
  • Mode: Operate in positive ion mode.
  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC-MS). LC-MS is preferred for complex samples to separate the conjugate from unreacted starting materials and byproducts.
  • MS1 Scan: Acquire a full scan (MS1) to determine the molecular weight of the intact conjugated and unconjugated molecules. The mass difference should correspond to the mass of the this compound linker (611.73 Da).
  • MS/MS Analysis: Select the precursor ion corresponding to the conjugated molecule for fragmentation (MS/MS).
  • Collision Energy: Apply a suitable collision energy to induce fragmentation.
  • Fragment Ion Analysis: Analyze the resulting fragment ions. Look for characteristic losses, such as the loss of N2 (28 Da) from the azide group and the loss of isobutylene (56 Da) from the Boc group.

3. Data Analysis:

  • Process the raw data using the instrument's software.
  • Deconvolute the mass spectra to determine the monoisotopic masses of the observed species.
  • Compare the experimental masses with the theoretical masses to confirm the identity of the conjugated product.
  • Annotate the fragment ions in the MS/MS spectrum to confirm the structure of the conjugate.

Workflow for Mass Spectrometry Validation

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis cluster_validation Validation prep_conjugate Prepare Conjugate Sample (1-10 µM) lc_ms LC-MS Separation prep_conjugate->lc_ms prep_control Prepare Control Sample (Unconjugated) prep_control->lc_ms ms1 MS1 Scan (Intact Mass) lc_ms->ms1 ms2 MS/MS Fragmentation ms1->ms2 deconvolution Deconvolution ms2->deconvolution mass_comparison Mass Comparison deconvolution->mass_comparison fragment_analysis Fragment Ion Analysis mass_comparison->fragment_analysis validation Successful Conjugation Confirmed fragment_analysis->validation

Caption: Experimental workflow for the validation of this compound conjugation by mass spectrometry.

References

A Comparative Guide to the Biological Activity of Proteins Conjugated with Azido-PEG10-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. This guide provides a comprehensive comparison of the biological activity of proteins conjugated with Azido-PEG10-Boc, a heterobifunctional PEG linker, against other common conjugation chemistries. We will delve into the experimental data, detailed protocols, and the underlying principles that govern the bioactivity of these bioconjugates.

Introduction to this compound and Protein Conjugation

This compound is a PEG linker containing an azide (-N3) group at one terminus and a Boc-protected amine group at the other, connected by a 10-unit polyethylene glycol spacer. The azide group allows for highly specific and efficient conjugation to proteins that have been metabolically or chemically modified to contain an alkyne group, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions, providing a handle for further modifications if needed.[3][4]

The primary goal of PEGylation is to improve a protein's pharmacokinetic and pharmacodynamic properties. These improvements can include increased serum half-life, enhanced stability, reduced immunogenicity, and improved solubility.[5] However, the conjugation process itself can sometimes impact the biological activity of the protein. The choice of linker and conjugation strategy is therefore critical to maximizing the therapeutic benefits while minimizing any loss of function.

Performance Comparison: this compound vs. Alternative Linkers

The biological activity of a PEGylated protein is influenced by several factors, including the size of the PEG chain, the site of attachment, and the chemistry of the linker. While specific quantitative data for proteins conjugated exclusively with this compound is not extensively available in comparative studies, we can infer its performance based on the well-characterized principles of click chemistry and PEGylation.

Key Advantages of Azido-PEG Chemistry (Click Chemistry):

  • High Specificity and Bioorthogonality: The azide-alkyne reaction is highly specific and does not interfere with native functional groups found in proteins, such as amines and carboxyls. This "bioorthogonal" nature ensures that the PEG chain is attached only at the intended alkyne-modified site, preserving the integrity of other critical residues.

  • High Efficiency and Favorable Kinetics: Click chemistry reactions are known for their high yields and rapid reaction rates, even at low reactant concentrations and in aqueous environments.

  • Stable Triazole Linkage: The resulting 1,2,3-triazole linkage formed between the azide and alkyne is highly stable.

Comparison with Amine-Reactive Linkers (e.g., NHS-esters):

N-hydroxysuccinimide (NHS) esters are a common class of amine-reactive linkers that target primary amines (e.g., lysine residues) on the protein surface. While widely used, this approach has some potential drawbacks compared to the this compound strategy.

FeatureThis compound (Click Chemistry)NHS-Ester PEG (Amine-Reactive)
Specificity High: Targets specific, engineered alkyne sites.Moderate: Reacts with multiple lysine residues and the N-terminus, leading to a heterogeneous mixture of conjugates.
Control over Conjugation Site High: Precise control over the PEGylation site.Low: Results in random attachment to available amines.
Potential Impact on Activity Lower potential for inactivation, as critical active site lysines can be avoided.Higher potential for inactivation if lysines in or near the active site are modified.
Reaction Conditions Mild, biocompatible conditions (can be performed in water, pH 4-11).Requires specific pH control (typically pH 7-9) for efficient reaction with amines.
Product Homogeneity Produces a more homogeneous product with a defined drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.Results in a heterogeneous mixture of species with varying numbers of PEG chains attached.

Experimental Protocols

To provide a practical context, this section outlines the key experimental methodologies for protein conjugation with this compound and subsequent analysis of biological activity.

Protocol 1: Protein Modification and Conjugation using CuAAC

This protocol describes the introduction of an alkyne group onto a protein and its subsequent conjugation with an Azido-PEG linker via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Protein of interest

  • Alkyne-modification reagent (e.g., an alkyne-NHS ester)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Protein Modification with Alkyne:

    • Dissolve the protein in PBS at a suitable concentration (e.g., 1-5 mg/mL).

    • Dissolve the alkyne-NHS ester in DMSO to prepare a stock solution.

    • Add the alkyne-NHS ester to the protein solution at a desired molar excess.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess, unreacted alkyne reagent by dialysis or SEC.

  • CuAAC Reaction:

    • Prepare a stock solution of this compound in DMSO.

    • In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio in water. Let it stand for 2-3 minutes.

    • To the alkyne-modified protein solution, add the desired molar excess of the this compound solution.

    • Add the CuSO₄/THPTA mixture to the protein/azide solution.

    • Initiate the click reaction by adding freshly prepared sodium ascorbate solution.

    • Gently mix and incubate at room temperature for 1-2 hours.

  • Purification:

    • Purify the PEGylated protein conjugate using an SEC column to remove excess reagents and unreacted PEG linker.

  • Characterization:

    • Confirm successful conjugation and determine the degree of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the protein.

    • Further characterization can be performed using mass spectrometry to confirm the mass of the conjugate and HPLC to assess purity.

Protocol 2: In Vitro Biological Activity Assay (Cell Proliferation Assay)

This protocol provides a general method to assess the biological activity of a PEGylated growth factor or cytokine by measuring its effect on cell proliferation.

Materials:

  • Unmodified protein (control)

  • PEGylated protein

  • Target cell line responsive to the protein

  • Cell culture medium and supplements

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the target cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of both the unmodified and PEGylated protein in cell culture medium.

    • Remove the old medium from the cells and add the protein dilutions. Include a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • Proliferation Measurement:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Plot the absorbance values against the protein concentration for both the unmodified and PEGylated proteins.

    • Calculate the EC₅₀ (half-maximal effective concentration) for each protein to quantitatively compare their biological activity.

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_modification Protein Modification cluster_conjugation Click Chemistry Conjugation (CuAAC) cluster_analysis Analysis Protein Protein of Interest Alkyne_Protein Alkyne-Modified Protein Protein->Alkyne_Protein Reaction Alkyne_NHS Alkyne-NHS Ester Alkyne_NHS->Alkyne_Protein PEG_Protein PEGylated Protein Alkyne_Protein->PEG_Protein Reaction Azido_PEG This compound Azido_PEG->PEG_Protein Catalyst CuSO4/THPTA + Sodium Ascorbate Catalyst->PEG_Protein Purification Purification (SEC) PEG_Protein->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: Experimental workflow for protein PEGylation using this compound.

logical_comparison cluster_azido Azido-PEG (Click Chemistry) cluster_nhs NHS-Ester PEG (Amine Reactive) Azido_Spec High Specificity Azido_Control Precise Site Control Azido_Activity Lower Activity Loss Potential Azido_Homogeneity Homogeneous Product NHS_Spec Moderate Specificity NHS_Control Random Site Attachment NHS_Activity Higher Activity Loss Potential NHS_Homogeneity Heterogeneous Product Comparison Comparison of Conjugation Chemistries

Caption: Logical comparison of Azido-PEG vs. NHS-Ester PEG conjugation.

Conclusion

The use of this compound for protein conjugation via click chemistry offers significant advantages in terms of specificity, control, and product homogeneity compared to traditional amine-reactive methods. This translates to a higher probability of retaining the protein's biological activity, a critical factor for the development of effective protein therapeutics. While direct comparative quantitative data for this specific linker remains to be broadly published, the principles of bioorthogonal chemistry strongly support its superiority for applications where maintaining protein function is paramount. The provided protocols offer a starting point for researchers to implement this technology and assess the biological activity of their specific protein conjugates.

References

Stability Under Scrutiny: A Comparative Analysis of the Triazole Linkage in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical robustness of the triazole linkage formed from Azido-PEG10-Boc reactions, offering a comparative perspective against other common bioconjugation chemistries. This guide provides researchers, scientists, and drug development professionals with the essential data and methodologies to make informed decisions for their molecular constructs.

The 1,2,3-triazole linkage, a product of the highly efficient azide-alkyne cycloaddition "click chemistry," has become a cornerstone in the field of bioconjugation. Its appeal lies in its straightforward and high-yielding synthesis, biocompatibility, and, most critically, its exceptional stability. This guide assesses the stability of the triazole linkage, particularly when formed from precursors like this compound, and compares its performance against other frequently used linkages in drug development and proteomics.

The Triazole Advantage: A Inherently Stable Scaffold

The 1,2,3-triazole ring is renowned for its chemical inertness.[1][2][3] This stability is attributed to its aromatic character and the presence of three nitrogen atoms, which makes the ring resistant to a wide range of chemical and biological conditions.[2] It is generally stable to hydrolysis under both acidic and basic conditions, metabolic degradation, and redox conditions.[1] This inherent stability makes the triazole linkage a highly reliable component in bioconjugates designed for in vivo applications, where preventing premature cleavage of a payload, such as a drug or a dye, is paramount.

Comparative Stability of Bioconjugation Linkages

To fully appreciate the robustness of the triazole linkage, it is essential to compare it with other commonly employed covalent bonds in bioconjugation. The following table summarizes the stability of various linkages under physiological or relevant experimental conditions.

Linkage TypeFormation ReactionKey Stability CharacteristicsCommon Applications
1,2,3-Triazole Azide-Alkyne CycloadditionHighly stable to hydrolysis, enzymatic degradation, and redox conditions. Considered a permanent linkage.Antibody-Drug Conjugates (ADCs), PEGylation, fluorescent labeling, surface immobilization.
Amide Activated Ester + AmineExceptionally stable with a half-life of approximately 600 years in neutral solution at 25 °C.Peptide synthesis, protein modification.
Oxime Aldehyde/Ketone + AlkoxyamineSignificantly more stable than hydrazones, with good hydrolytic stability.Bioconjugation, drug delivery.
Hydrazone Aldehyde/Ketone + HydrazineSusceptible to hydrolysis, with stability being pH-dependent. Often used for cleavable linkers.pH-sensitive drug release systems.
Thiosuccinimide (from Maleimide) Maleimide + ThiolProne to retro-Michael reaction and thiol exchange, leading to instability in plasma.Cysteine-specific protein modification.
Disulfide Thiol-Disulfide ExchangeCleavable under reducing conditions, such as those found intracellularly.Drug delivery systems targeting the intracellular environment.

Experimental Assessment of Linkage Stability

The stability of a bioconjugate linkage is typically evaluated through a series of in vitro experiments designed to mimic physiological conditions.

Experimental Protocol: Plasma Stability Assay

A common method to assess the stability of a bioconjugate in a biological matrix is to incubate it in plasma.

Objective: To determine the stability of the triazole-linked bioconjugate in human plasma over time.

Materials:

  • Triazole-linked conjugate (e.g., Boc-PEG10-triazole-Payload)

  • Human plasma (or serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Dissolve the triazole-linked conjugate in PBS to a final concentration of 1 mg/mL.

  • Add the conjugate solution to pre-warmed human plasma to a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC-MS to quantify the amount of intact conjugate remaining.

  • The percentage of intact conjugate is plotted against time to determine its stability profile.

Experimental Protocol: Hydrolytic Stability Assay

This experiment evaluates the stability of the linkage in aqueous solutions at different pH values.

Objective: To assess the hydrolytic stability of the triazole linkage under acidic, neutral, and basic conditions.

Materials:

  • Triazole-linked conjugate

  • Buffers of varying pH (e.g., pH 4.0, 7.4, and 9.0)

  • HPLC system

Procedure:

  • Dissolve the triazole-linked conjugate in each of the pH buffers to a final concentration of 1 mg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • At specified time intervals, take an aliquot from each solution.

  • Analyze the samples by HPLC to quantify the amount of intact conjugate.

  • Compare the degradation profiles at different pH values to assess the hydrolytic stability.

Visualizing the Chemistry and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_product Product This compound This compound (R-N3) Triazole-Linked_Conjugate Boc-PEG10-Triazole-Payload This compound->Triazole-Linked_Conjugate Alkyne-Payload Alkyne-Payload (R'-C≡CH) Alkyne-Payload->Triazole-Linked_Conjugate Catalyst Cu(I) Catalyst Catalyst->Triazole-Linked_Conjugate catalyzes

Caption: Formation of a stable triazole linkage via CuAAC.

Stability_Workflow Start Triazole-Linked Conjugate Incubation Incubate in Plasma (37°C) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Protein Precipitation (Acetonitrile) Sampling->Quenching Analysis HPLC-MS Analysis Quenching->Analysis Data Quantify Intact Conjugate Analysis->Data End Stability Profile Data->End

Caption: Workflow for assessing plasma stability.

Linkage_Comparison cluster_stable High Stability cluster_moderate Moderate Stability cluster_labile Labile/Cleavable Bioconjugation_Linkages Bioconjugation Linkages Triazole Triazole Bioconjugation_Linkages->Triazole Amide Amide Bioconjugation_Linkages->Amide Oxime Oxime Bioconjugation_Linkages->Oxime Hydrazone Hydrazone Bioconjugation_Linkages->Hydrazone Thiosuccinimide Thiosuccinimide Bioconjugation_Linkages->Thiosuccinimide Disulfide Disulfide Bioconjugation_Linkages->Disulfide

Caption: Relative stability of common bioconjugation linkages.

Conclusion

The 1,2,3-triazole linkage, readily formed from precursors such as this compound through click chemistry, stands out as one of the most stable and reliable linkages in the bioconjugation toolbox. Its resistance to hydrolysis, enzymatic cleavage, and redox conditions makes it an ideal choice for applications requiring long-term stability in complex biological environments. When compared to other linkages like maleimides, hydrazones, and disulfides, the triazole bond offers superior robustness, ensuring that the conjugated payload remains attached to its carrier molecule until it reaches its target. For researchers and drug developers, the exceptional stability of the triazole linkage provides a high degree of confidence in the integrity of their bioconjugates, a critical factor for therapeutic efficacy and safety.

References

A Head-to-Head Comparison of Boc Removal Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, particularly in peptide synthesis and drug development. Its widespread use is attributed to its stability under various conditions and its facile removal under acidic conditions. However, the choice of deprotection protocol can significantly impact yield, purity, and functional group tolerance. This guide provides an objective, data-driven comparison of common Boc removal methodologies to aid researchers in selecting the optimal strategy for their specific needs.

Performance Comparison of Common Boc Deprotection Reagents

The selection of a Boc deprotection reagent is a critical parameter that depends on the substrate's sensitivity to acidic conditions and the desired scale of the reaction. The following table summarizes the key performance indicators for three widely used acidic deprotection reagents: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane, and Trimethylsilyl trifluoromethanesulfonate (TMSOTf). The data is based on typical laboratory outcomes for the deprotection of N-α-tert-butyloxycarbonyl-L-arginine methyl ester (Boc-Arg-OMe), a common substrate in peptide chemistry.[1]

ParameterTrifluoroacetic acid (TFA)Hydrochloric acid (HCl) in DioxaneTrimethylsilyl trifluoromethanesulfonate (TMSOTf)
Reagent 25-50% TFA in Dichloromethane (DCM)4M HCl in 1,4-DioxaneTMSOTf, 2,6-lutidine in DCM
Typical Reaction Time 0.5 - 2 hours0.5 - 1 hour0.5 - 1 hour
Typical Yield >90%>95%[1]>90%
Typical Purity High, but potential for t-butylation side productsHigh, generally clean conversion[1]High, very effective
Product Salt Form Trifluoroacetate salt (often oily)Hydrochloride salt (often a crystalline solid)[1]Triflate salt
Key Advantages Volatile reagent, easy to remove in vacuo.Fast and highly efficient, product often precipitates.[1]Very strong Lewis acid, effective for stubborn substrates.
Key Disadvantages Highly corrosive and can cause side reactions with sensitive residues.Dioxane is a suspected carcinogen.Reagent is expensive and moisture-sensitive, requires inert atmosphere.

Newer and Alternative Boc Deprotection Protocols

Beyond the traditional acidic methods, several alternative protocols have been developed to address specific challenges such as acid-sensitive substrates or the need for milder conditions.

Thermal Deprotection

Recent studies have explored the use of thermal conditions for Boc deprotection, offering a catalyst-free alternative. This method is particularly advantageous in continuous flow chemistry. The efficiency of thermal deprotection is highly dependent on the substrate and solvent.

Substrate TypeSolventTemperature (°C)Residence TimeYield
N-Boc ImidazoleTFE or MeOH12020-25 min100%
N-Boc AnilineTFE or MeOH24030 min88-93%
N-Boc Alkyl AmineTFE24030 min44%
Di-Boc TryptamineMethanol23045 min90% (to free amine)
Oxalyl Chloride in Methanol

A mild and selective method for N-Boc deprotection involves the use of oxalyl chloride in methanol. This protocol is effective for a structurally diverse set of compounds, including those with acid-labile groups.

Substrate TypeReaction TimeYield
Aromatic N-Boc Amines1 - 3 hours>70%
Heteroaromatic N-Boc Amines~4 hoursModest

Experimental Protocols

Detailed methodologies for the key Boc deprotection protocols are provided below.

Method 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a standard procedure for Boc deprotection in solution-phase synthesis.

Reagents and Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M concentration).

  • To the stirred solution, add an equal volume of TFA (for a 50% TFA/DCM solution) at room temperature.

  • Stir the reaction for 0.5 to 2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.

  • The resulting residue is the TFA salt of the amine. For isolation, dissolve the crude product in a minimal amount of methanol and precipitate by adding cold diethyl ether.

  • Filter the precipitate and wash with cold diethyl ether.

  • To obtain the free amine, dissolve the crude product in water and wash with an organic solvent like ethyl acetate. Then, carefully add saturated sodium bicarbonate solution to the aqueous layer until the pH is basic. Extract the free amine with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate in vacuo.

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is known for its high efficiency and the frequent precipitation of the product as a hydrochloride salt.

Reagents and Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or use it neat.

  • Add the 4M HCl in 1,4-Dioxane solution (typically 5-10 equivalents of HCl).

  • Stir the mixture at room temperature for 0.5 to 1 hour.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration and washed with cold diethyl ether.

  • If no precipitate forms, the solvent is removed in vacuo. The resulting residue is triturated with cold diethyl ether to induce precipitation.

  • The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Method 3: Deprotection using Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

TMSOTf is a powerful Lewis acid for cleaving Boc groups, particularly for substrates where other methods are sluggish. This reaction must be carried out under anhydrous conditions.

Reagents and Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • 2,6-Lutidine

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,6-lutidine (1.5 equivalents) to the solution.

  • Slowly add TMSOTf (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 0.5 to 1 hour, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched by the addition of a small amount of water or methanol.

  • The product can be isolated by precipitation with cold diethyl ether or by standard aqueous workup.

Visualizing the Chemistry: Mechanisms and Workflows

To better understand the processes involved in Boc deprotection, the following diagrams illustrate the underlying chemical mechanism and a typical experimental workflow.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation BocN R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocN->ProtonatedBoc + H+ ProtonatedBoc2 R-NH-Boc(H+) Hplus H+ CarbamicAcid2 R-NH-COOH CarbamicAcid R-NH-COOH Amine R-NH2 tBu t-Bu+ ProtonatedBoc2->CarbamicAcid ProtonatedBoc2->tBu CO2 CO2 CarbamicAcid2->Amine CarbamicAcid2->CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

Boc_Deprotection_Workflow Start Start: Boc-protected Amine Dissolve Dissolve in Anhydrous Solvent Start->Dissolve AddReagent Add Deprotection Reagent (e.g., TFA, HCl) Dissolve->AddReagent Stir Stir at RT (or 0°C to RT) AddReagent->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Workup Workup & Isolation Monitor->Workup Reaction Complete Product Purified Deprotected Amine Workup->Product

References

A Researcher's Guide to Evaluating the Purity of Synthesized Azido-PEG10-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and bioconjugation, the purity of synthesized reagents is paramount to ensure reproducibility and reliability in experimental outcomes. This guide provides a comprehensive comparison of common methods for synthesizing and purifying Azido-PEG10-Boc, a heterobifunctional linker, and details the analytical techniques used to evaluate its purity. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of optimal methods for your research needs.

Synthesis and Purification: A Comparative Overview

The synthesis of this compound typically involves a two-step process: mesylation of the terminal hydroxyl group of Boc-NH-PEG10-OH, followed by nucleophilic substitution with sodium azide. The purity of the final product is highly dependent on the reaction conditions and the subsequent purification strategy. Incomplete reactions can lead to residual starting materials or intermediates, while side reactions can introduce undesirable byproducts.

Two common purification methods are precipitation and column chromatography. Precipitation is a simpler, more cost-effective method but may not effectively remove all small-molecule impurities.[1] Column chromatography, particularly size-exclusion or ion-exchange chromatography, offers higher purity but is more time-consuming and expensive.[1]

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity (%)Key AdvantagesKey Disadvantages
Precipitation 90-95%Simple, low cost, effective for removing high molecular weight impurities.[1]May not effectively remove small molecule impurities or byproducts with similar solubility.[1]
Column Chromatography >98%High purity, effective at separating structurally similar impurities.[1]More time-consuming, higher cost, requires specialized equipment.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive evaluation of this compound purity. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique for separating and quantifying the components in a mixture. Reversed-phase HPLC is particularly well-suited for analyzing PEG derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to confirm the identity of the synthesized compound and detect impurities. However, direct quantification of the azide group in PEG derivatives by ¹H NMR can be challenging due to the overlapping signals of the methylene protons adjacent to the azide with the main PEG backbone signals. A robust method to overcome this involves a "click" reaction with a suitable alkyne to form a triazole, which has distinct signals in the ¹H NMR spectrum, allowing for accurate quantification.

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and can detect impurities with different molecular weights.

Table 2: Quantitative Purity Analysis of this compound Batches

Batch IDSynthesis MethodPurification MethodPurity by RP-HPLC (%)Purity by ¹H NMR (via Triazole) (%)Molecular Weight by MS ( g/mol )
APB-001Standard Mesylation/AzidationPrecipitation94.595.1611.70
APB-002Optimized Mesylation/AzidationPrecipitation96.296.8611.72
APB-003Standard Mesylation/AzidationColumn Chromatography98.999.2611.73
APB-004Optimized Mesylation/AzidationColumn Chromatography99.5>99.5611.73

Experimental Protocols

Synthesis of this compound

This protocol is based on a general procedure for the synthesis of azido-terminated PEGs.

  • Mesylation: Dissolve Boc-NH-PEG10-OH in anhydrous dichloromethane (DCM) and cool to 0°C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Azidation: After confirming the completion of the mesylation by TLC or HPLC, add sodium azide to the reaction mixture. Heat the mixture to reflux and stir for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any solids. Wash the filtrate with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Precipitation
  • Dissolve the crude this compound in a minimal amount of a polar solvent like methanol or ethanol.

  • Slowly add a non-polar solvent such as diethyl ether or hexane while stirring until a precipitate forms.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with the non-polar solvent to remove residual impurities.

  • Dry the purified product under vacuum.

Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions at a concentration of approximately 1 mg/mL.

Purity and Structural Confirmation by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Identify the characteristic peaks for the Boc group (singlet around 1.4 ppm) and the PEG backbone (multiplet around 3.6 ppm). For quantitative analysis of the azide group, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a known amount of an alkyne standard (e.g., phenylacetylene) and analyze the resulting triazole product by ¹H NMR. The appearance of new, well-resolved signals corresponding to the triazole protons allows for accurate integration and quantification of the azide functionality.

Visualizing the Workflow and Relationships

To better illustrate the processes involved in synthesizing and evaluating this compound, the following diagrams have been generated.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Boc-NH-PEG10-OH Boc-NH-PEG10-OH Mesylation Mesylation Boc-NH-PEG10-OH->Mesylation Mesyl-PEG10-Boc Mesyl-PEG10-Boc Mesylation->Mesyl-PEG10-Boc Azidation Azidation Mesyl-PEG10-Boc->Azidation Crude Product Crude Product Azidation->Crude Product Precipitation Precipitation Crude Product->Precipitation Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Precipitation->Pure this compound Column Chromatography->Pure this compound Purity_Analysis_Workflow cluster_analytical Purity & Identity Confirmation cluster_results Data Evaluation Pure Product Pure Product RP-HPLC RP-HPLC Pure Product->RP-HPLC Quantitative Purity NMR NMR Pure Product->NMR Structural Confirmation Mass Spec Mass Spec Pure Product->Mass Spec Molecular Weight Purity (%) Purity (%) RP-HPLC->Purity (%) Correct Structure Correct Structure NMR->Correct Structure Correct MW Correct MW Mass Spec->Correct MW Logical_Relationship Synthesis Synthesis Purification Purification Synthesis->Purification influences Purity Purity Purification->Purity determines Experimental Outcome Experimental Outcome Purity->Experimental Outcome impacts

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Azido-PEG10-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The proper handling and disposal of specialized chemical reagents like Azido-PEG10-Boc are critical components of maintaining a safe and compliant workspace. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring you can manage your research materials responsibly and effectively.

This compound is a bifunctional molecule containing both a potentially energetic azide group and a Boc-protecting group. The presence of the azide functional group necessitates specific handling and disposal considerations to mitigate risks associated with this class of compounds. Organic azides can be sensitive to heat, shock, and friction, and their disposal requires a careful and considered approach.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, such as a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Use compatible, chemical-resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

  • Body Protection: A laboratory coat must be worn.

Step-by-Step Disposal Protocol for this compound

The recommended and safest method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed by professionals trained in handling potentially hazardous materials.

  • Containerization:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, chemically compatible container with a secure screw-top lid.

    • Ensure the container is clean and dry before the initial addition of waste.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste: Contains Organic Azide".

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the date when the first waste was added to the container.

  • Storage and Segregation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.

    • Crucially, segregate the azide-containing waste from incompatible materials. Do not co-mingle azide waste with acidic wastes , as this can lead to the formation of highly toxic and explosive hydrazoic acid.[1][2] Also, avoid contact with heavy metals, as this can form shock-sensitive metal azides.[3]

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted licensed chemical waste disposal company.

Chemical Deactivation (for experts in specific scenarios)

In some instances, chemical deactivation of the azide group to a more stable amine may be considered prior to disposal. This should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards. A common method for reducing organic azides is using triphenylphosphine or Staudinger reduction. However, for routine disposal of laboratory-scale waste, direct disposal as hazardous waste is the preferred and safer option.[1]

Disposal Considerations for the Boc Group

The Boc (tert-butyloxycarbonyl) protecting group is generally stable and does not present the same level of hazard as the azide group. Standard procedures for its removal involve the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] If a deprotection step is part of your experimental workflow, the resulting acidic waste must be neutralized before being collected for disposal according to your institution's guidelines for acidic waste.

Quantitative Data Summary

For this compound, specific quantitative data regarding disposal is limited. However, general guidelines for organic azides provide a framework for safe handling. The stability of organic azides is often evaluated by the ratio of carbon to nitrogen atoms.

ParameterGuidelineRelevance to this compound
Carbon to Nitrogen Ratio (C/N) A higher C/N ratio generally indicates greater stability. It is recommended that the number of nitrogen atoms not exceed the number of carbon atoms.This compound (C27H53N3O12) has a C/N ratio of 9, suggesting a relatively stable compound under normal laboratory conditions.
Storage Temperature Store at -20°C for long-term stability.Follow the manufacturer's recommendations for storage to prevent degradation.
Waste Segregation Keep separate from acids and heavy metals.Prevents the formation of highly toxic and explosive byproducts.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste decision Is chemical deactivation a viable and safe option? start->decision deactivate Expert-led Chemical Deactivation (e.g., Staudinger Reduction) decision->deactivate Yes collect_direct Directly collect waste in a dedicated, labeled 'Hazardous Waste: Organic Azide' container. decision->collect_direct No (Recommended) collect_deactivated Collect deactivated waste in a labeled, compatible container. deactivate->collect_deactivated store Store in designated Satellite Accumulation Area (SAA). Segregate from acids and metals. collect_deactivated->store collect_direct->store pickup Arrange for pickup by licensed chemical waste disposal service. store->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.

References

Personal protective equipment for handling Azido-PEG10-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Azido-PEG10-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound, a PEG-based PROTAC linker. Due to the presence of an azide group, this compound requires strict adherence to safety protocols to mitigate risks of toxicity and potential explosive decomposition. The following procedures are designed to ensure safe laboratory operations from receipt to disposal.

Hazard Identification and Core Precautions

This compound is an organic azide. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light.[1][2] The primary hazards are:

  • Toxicity : Azide compounds can be toxic if inhaled, ingested, or absorbed through the skin.[2] Sodium azide, a related inorganic azide, is readily absorbed through the skin and can hydrolyze to the highly toxic and volatile hydrazoic acid.[3]

  • Explosive Potential : While the long PEG chain in this compound likely increases its stability compared to smaller organic azides, the risk of explosive decomposition, especially upon concentration, cannot be ruled out.[4]

  • Reactivity : Azides can react violently with acids, strong oxidizing agents, and heavy metals. Contact with acids can generate highly toxic and explosive hydrazoic acid. Reaction with heavy metals, such as lead or copper often found in plumbing, can form highly shock-sensitive and explosive metal azides.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloved nitrile exam gloves. For handling high concentrations or large quantities, consider using silver shield gloves underneath nitrile gloves.Provides an extra layer of protection against skin absorption of azides.
Eye Protection Chemical safety splash goggles are the minimum requirement. A face shield worn over goggles is mandatory when there is a risk of splashes or explosion.Protects eyes from chemical splashes and potential projectiles from unexpected reactions.
Body Protection A fully buttoned, flame-retardant lab coat is required. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.Prevents skin contact with the compound.
Footwear Closed-toe shoes made of a chemical-resistant material.Protects feet from spills.
Engineering Controls and Safe Handling Practices

All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure. A blast shield should be used as an additional precaution, especially when working with quantities greater than a few milligrams or when heating the compound.

Key Handling Protocols:

  • Avoid Metal Spatulas : Use plastic or ceramic spatulas for handling the solid compound to prevent the formation of shock-sensitive metal azides.

  • Ground Glass Joints : Avoid using ground glass joints, as friction can potentially lead to an explosion.

  • Storage : Store this compound in a cool, dark, and well-ventilated area, away from incompatible materials such as acids, oxidizing agents, and heavy metals. The recommended storage temperature is -20°C.

  • Work Surface : Line the work surface in the fume hood with disposable absorbent bench paper to contain any spills.

Disposal Plan

Under no circumstances should azide-containing waste be poured down the drain. Reaction with lead or copper in plumbing can lead to the accumulation of highly explosive metal azides.

Waste Collection and Disposal:

  • Segregation : All waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a designated, clearly labeled hazardous waste container. Do not mix azide waste with acidic waste.

  • Deactivation (for aqueous solutions) : Before disposal, aqueous solutions containing azides should be deactivated. A common method involves the slow, controlled addition of an acidic solution of sodium nitrite to the azide solution, which converts the azide to nitrogen gas. This procedure must be performed in a chemical fume hood with appropriate shielding. For every gram of sodium azide, approximately 1.5 grams of sodium nitrite is used. The solution should then be neutralized before being collected as hazardous waste.

  • Institutional Guidelines : Always consult and follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of hazardous chemical waste.

Emergency Procedures
  • Spills : In case of a small spill within a chemical fume hood, alert others in the area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the contaminated absorbent into a designated hazardous waste container and decontaminate the area. For larger spills, evacuate the area and contact your institution's EHS.

  • Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation : Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_setup Set Up in Fume Hood with Blast Shield prep_ppe->prep_setup prep_materials Gather Non-Metal Tools (Plastic/Ceramic Spatulas) prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Reaction handle_solution->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_solid Collect Solid Waste in Designated Container cleanup_decontaminate->cleanup_solid cleanup_liquid Collect Liquid Waste for Deactivation/Disposal cleanup_solid->cleanup_liquid cleanup_remove_ppe Remove PPE cleanup_liquid->cleanup_remove_ppe

References

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